NAD+-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H27N7O14P2 |
|---|---|
Poids moléculaire |
667.4 g/mol |
Nom IUPAC |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13?,14?,15+,16+,20-,21-/m1/s1/i1D,2D,3D,4D |
Clé InChI |
BAWFJGJZGIEFAR-IXMLGZSLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H])C(=O)N)[2H] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of NAD+-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions and serving as a substrate for signaling pathways that govern fundamental biological processes. The study of NAD+ dynamics, including its synthesis, degradation, and flux through various metabolic pathways, is crucial for understanding cellular physiology and the pathophysiology of numerous diseases. Stable isotope-labeled analogs of NAD+, such as NAD+-d4, are indispensable tools for researchers, enabling precise tracing and quantification of NAD+ metabolism. This technical guide provides a comprehensive overview of the molecular structure of this compound, its synthesis, analytical characterization, and its application in metabolic research.
Molecular Structure of this compound
This compound is the deuterium-labeled form of Nicotinamide Adenine Dinucleotide. The core structure of NAD+ consists of two nucleotides, an adenine mononucleotide and a nicotinamide mononucleotide, linked through a pyrophosphate bridge. In this compound, four hydrogen atoms on the nicotinamide ring are substituted with deuterium (B1214612) atoms. Specifically, the deuterium labels are located at the 2, 4, 5, and 6 positions of the pyridinium (B92312) ring of the nicotinamide moiety.[1]
The molecular formula of this compound is C₂₁H₂₃D₄N₇O₁₄P₂, and its molecular weight is approximately 667.45 g/mol .[2][3][4] This isotopic enrichment allows for the differentiation of exogenously supplied or newly synthesized NAD+ from the endogenous unlabeled pool in biological systems.
Physicochemical and Quantitative Data
The physicochemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃D₄N₇O₁₄P₂ | [2][3][4] |
| Molecular Weight | 667.45 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and DMSO | [2] |
| Purity | Typically ≥90% (by HPLC) |
Experimental Protocols
The synthesis and analysis of this compound require precise and robust methodologies. Below are detailed protocols for its enzymatic synthesis and analytical characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.
Enzymatic Synthesis of Deuterated NAD+
Objective: To synthesize deuterated NAD+ from its precursors using a biocatalytic system.
Materials:
-
NAD+
-
Heavy water (D₂O)
-
H₂-driven heterogeneous biocatalyst
-
Tris-HCl buffer
-
Alcohol dehydrogenase (ADH) immobilized on carbon
Procedure:
-
Preparation of the Reaction Mixture: Dissolve NAD+ in a Tris-HCl buffer prepared with D₂O (pD 8.0).
-
Reduction to Deuterated NADH: Add the H₂-driven heterogeneous biocatalyst to the NAD+ solution. Seal the reaction vessel and pressurize with H₂ gas (2 bar). The reaction is typically rocked for 16 hours to facilitate the conversion of NAD+ to [4S-²H]NADH with high deuterium incorporation.[5]
-
Oxidation to Deuterated NAD+: To the solution containing the deuterated NADH, add an excess of acetophenone and immobilized alcohol dehydrogenase. The ADH selectively removes a proton, resulting in the formation of [4-²H]NAD+.[5]
-
Purification: The deuterated NAD+ can be purified from the reaction mixture using high-performance liquid chromatography (HPLC).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological samples.[1]
Objective: To quantify the concentration of this compound in a biological matrix.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled NAD+)
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation:
-
For cell cultures, wash the cells with ice-cold PBS and quench metabolism by adding cold acetonitrile.
-
For tissue samples, flash-freeze the tissue in liquid nitrogen and homogenize in a cold solvent mixture (e.g., methanol (B129727)/water).
-
For biofluids, perform protein precipitation with a cold organic solvent like methanol or acetonitrile.
-
-
Chromatographic Separation:
-
Use a gradient elution with a mobile phase consisting of ammonium acetate in water (A) and acetonitrile (B). A typical gradient starts with a high percentage of B, which is gradually decreased to elute the polar NAD+ metabolites.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. For NAD+, a common transition is m/z 664.0 > 136.1.[6] The transition for this compound would be m/z 668.0 > 140.1 (assuming d4 on the nicotinamide ring).
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and the position of the deuterium labels.
Objective: To confirm the structure and isotopic labeling of this compound.
Materials:
-
Purified this compound sample
-
D₂O for sample dissolution
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified this compound in D₂O.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The absence of signals in the aromatic region corresponding to the 2, 4, 5, and 6 positions of the nicotinamide ring, which are typically observed for unlabeled NAD+, would confirm the successful deuterium labeling at these positions.
-
¹³C and ³¹P NMR Spectroscopy: Acquire ¹³C and ³¹P NMR spectra to further confirm the overall structure of the molecule, including the ribose, adenine, and pyrophosphate moieties.
Signaling Pathways and Experimental Workflows
This compound is primarily used as a tracer to study the dynamics of NAD+ metabolism. By introducing this compound into a biological system, researchers can track its incorporation into the NAD+ pool and its subsequent conversion to other metabolites, providing insights into the rates of NAD+ synthesis and consumption.
NAD+ Biosynthesis Pathways
There are three main pathways for NAD+ biosynthesis: the De Novo pathway, the Preiss-Handler pathway, and the Salvage pathway. This compound can be used to trace the flux through these pathways.
Experimental Workflow for Metabolic Flux Analysis
Metabolic flux analysis using this compound allows for the quantification of the rates of NAD+ synthesis and breakdown.
Conclusion
This compound is a powerful tool for researchers in the fields of metabolism, drug development, and biomedical science. Its well-defined molecular structure and the ability to be accurately quantified make it an ideal tracer for dissecting the complexities of NAD+ metabolism. The experimental protocols and workflows outlined in this guide provide a solid foundation for the effective use of this compound in elucidating the roles of NAD+ in health and disease. As research into NAD+ continues to expand, the application of stable isotope-labeled analogs like this compound will undoubtedly play a central role in future discoveries.
References
- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Deuterated NAD+: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a critical tracer for studying metabolic pathways and enzyme mechanisms. This document outlines both chemical and enzymatic synthesis strategies, details purification protocols, and presents quantitative data to aid in the selection of the most appropriate method for specific research needs.
Introduction to Deuterated NAD+
Deuterated NAD+ is a stable isotope-labeled version of NAD+ where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic labeling allows researchers to trace the fate of NAD+ and its hydride (in the form of NADH) through various metabolic pathways without interfering with biological processes. The use of deuterated NAD+ is instrumental in metabolic flux analysis, particularly in understanding redox reactions in different cellular compartments.[1][2]
Synthesis of Deuterated NAD+
The synthesis of deuterated NAD+ can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired deuterium labeling position, required purity, and available resources.
Enzymatic Synthesis
Enzymatic synthesis offers high specificity in deuterium incorporation. A prominent method involves the use of a heterogeneous biocatalyst in heavy water (D₂O).[3] This approach can produce various deuterated isotopologues, including [4S-²H]NADH, [4R-²H]NADH, [4-²H₂]NADH, and subsequently [4-²H]NAD+.[3]
Step A: Synthesis of [4S-²H]NADH from NAD+
-
Prepare a reaction solution of 4 mM NAD+ in 500 µL of [²H₅]-Tris-HCl buffer (100 mM, p²H 8.0).
-
Saturate the solution with ¹H₂ gas.
-
Add 100 µg of a heterogeneous biocatalyst (co-immobilized hydrogenase and NAD+ reductase on a carbon support).
-
Seal the reaction vessel and pressurize with 2-bar H₂ for 16 hours while rocking at 30 rpm.
-
Monitor the conversion of NAD+ to [4S-²H]NADH. This method achieves approximately 95% conversion with >98% deuterium incorporation.[3]
Step B: Synthesis of [4-²H]NAD+ from [4S-²H]NADH
-
Prepare a deoxygenated solution of the [4S-²H]NADH product (1 ml, 4 mM) in [²H₅]-Tris-HCl (100 mM, p²H 8.0).
-
Add 2,000 µg of alcohol dehydrogenase immobilized on carbon (ADH/C) and 10 mM acetophenone (B1666503).
-
Shake the solution under a nitrogen atmosphere for 5 days.
-
Remove the ADH/C particles by centrifugation (13,800 × g, 5 min).
-
Extract the remaining acetophenone and the formed phenylethanol with chloroform (B151607) (3 × 500 μl).
-
This process yields approximately 95% conversion to [4-²H]NAD+ with full retention of deuterium at the 4-position.[3]
Chemical Synthesis
Chemical synthesis provides a versatile approach to producing deuterated NAD+ analogs. One common method involves the reduction of NAD+ in heavy water using a reducing agent like sodium dithionite, although this can lack stereoselectivity.[3] More controlled chemical syntheses can be employed to achieve specific labeling patterns. For instance, starting from ¹³C-labeled precursors like (¹³C)formic acid allows for the synthesis of specifically labeled nicotinamide, which can then be enzymatically exchanged to form labeled NAD+.[4]
A general chemical synthesis approach involves the coupling of a nicotinamide mononucleotide (NMN) derivative with an AMP-morpholidate.[5]
-
Synthesis of Deuterated Nicotinamide or Nicotinic Acid: Introduce deuterium at the desired positions of the nicotinamide or nicotinic acid ring using deuterated starting materials or through specific chemical reactions.
-
Synthesis of Deuterated Nicotinamide Mononucleotide (NMN): Couple the deuterated nicotinamide with a protected and activated ribose-5-phosphate.
-
Coupling with AMP-morpholidate: React the deuterated NMN with AMP-morpholidate to form the pyrophosphate linkage, yielding deuterated NAD+.
-
Purification: Purify the final product using chromatographic techniques as described below.
Purification of Deuterated NAD+
Purification is a critical step to ensure the high purity of deuterated NAD+ required for sensitive analytical applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[6][7][8][9]
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[10][11] For NAD+, which is negatively charged, anion-exchange chromatography is employed.
-
Column: A strong anion-exchange column, such as a Pharmacia Mono Q column.
-
Mobile Phase:
-
Buffer A: 20 mM phosphate (B84403) buffer, pH 7.7
-
Buffer B: Buffer A with 1 M NaCl
-
-
Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
This method can effectively separate NAD+, NADH, NADP+, and NADPH.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC separates molecules based on their hydrophobicity. It is a highly versatile method for the purification and analysis of NAD+.[6][7][8][9]
-
Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Buffer A: 0.05 M Phosphate Buffer
-
Buffer B: 100% Methanol (B129727)
-
-
Gradient:
-
0-5 min: 100% Buffer A
-
5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B
-
6-11 min: 95% Buffer A / 5% Buffer B
-
11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B
-
13-23 min: 85% Buffer A / 15% Buffer B
-
23-24 min: Linear gradient to 100% Buffer A
-
24-30 min: 100% Buffer A
-
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV absorbance at 261 nm.[6]
Combining ion-exchange and reversed-phase chromatography can achieve a higher degree of purification.[13]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and purification of deuterated NAD+.
Table 1: Synthesis of Deuterated NAD+
| Synthesis Method | Deuterium Source | Key Reagents | Product | Conversion/Yield | Deuterium Incorporation | Reference |
| Enzymatic (Heterogeneous Biocatalyst) | D₂O | NAD+, H₂, Biocatalyst | [4S-²H]NADH | 95% | >98% | [3] |
| Enzymatic (ADH Oxidation) | [4S-²H]NADH | Acetophenone, ADH/C | [4-²H]NAD+ | 95% | 100% retention | [3] |
| Enzymatic (NMNAT) | ³²P-ATP, NMN | NMN Adenylyl Transferase, Inorganic Pyrophosphatase | ³²P-NAD+ | 98% ± 1% | N/A | [14][15] |
| Chemical (NADase-catalyzed exchange) | (4-¹³C)nicotinamide | Thionicotinamide-adenine dinucleotide, NADase | (4-¹³C)NAD+ | 11% (overall for precursor) | 90% | [4] |
Table 2: Purification of NAD+
| Purification Method | Column | Mobile Phase/Eluent | Purity | Reference |
| Anion-Exchange HPLC | Pharmacia Mono Q | Phosphate buffer with NaCl gradient | High (separates NAD species) | [12] |
| Reversed-Phase HPLC | C18 | Phosphate buffer with methanol gradient | High | |
| Combined Ion-Exchange and Reversed-Phase | AG MP-1 and C18 | Not specified | Higher than single method | |
| Semipreparative Reversed-Phase HPLC | ODS | 0.1 M NaCl, pH 8.5 | >96% | [16] |
Signaling Pathways and Experimental Workflows
Deuterated NAD+ is primarily used as a tracer to study metabolic pathways. The main biosynthetic routes for NAD+ are the de novo synthesis pathway starting from tryptophan and the salvage pathway which recycles nicotinamide.[17]
NAD+ Biosynthesis Pathways
Caption: NAD+ Biosynthesis: De Novo and Salvage Pathways.
Experimental Workflow: Tracing NAD+ Metabolism with Deuterated Glucose
Deuterated glucose can be used to trace the flux of deuterium into the NADH pool during glycolysis.[18]
Caption: Workflow for tracing NAD+ metabolism using [4-²H]-glucose.
Conclusion
The synthesis and purification of deuterated NAD+ are essential for advanced metabolic research. Enzymatic methods offer high specificity and yield for producing specifically labeled NAD+ isotopologues, while chemical synthesis provides versatility. Robust purification protocols, primarily relying on HPLC, are critical for obtaining the high-purity material required for sensitive analyses. The application of deuterated NAD+ as a tracer, often in conjunction with other stable isotope-labeled precursors like glucose, continues to provide profound insights into cellular metabolism and the roles of NAD+ in health and disease.
References
- 1. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of [4S‐2H]NADH, [4R‐2H]NADH, [4‐2H2]NADH and [4‐2H]NAD+ cofactors through heterogeneous biocatalysis in heavy water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of (4-13C)NAD+. Observation of its binding to yeast alcohol dehydrogenase by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemical synthesis of nicotinamide adenine dinucleotide (NAD+) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. conductscience.com [conductscience.com]
- 11. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 12. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A method of preparation and purification of (4R)-deuterated-reduced nicotinamide adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 18. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of High-Purity NAD+-d4: A Technical Guide
This technical guide provides an in-depth overview of commercially available high-purity deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4) for researchers, scientists, and drug development professionals. This document outlines key specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological and experimental workflows.
Introduction to this compound
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various signaling enzymes.[1] Its deuterated isotopologue, this compound, serves as an invaluable tool in metabolic research and analytical biochemistry. The incorporation of deuterium (B1214612) atoms creates a stable, heavier version of the molecule that is chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. This property makes this compound an excellent internal standard for accurate quantification of NAD+ levels in biological samples and a powerful tracer for metabolic flux analysis.[2]
Commercial Supplier and Product Specifications
The selection of a high-purity this compound supplier is a critical step for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of information gathered from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |
| MedchemExpress | This compound | HY-W654288 | 98.32%[2] | Not specified | Solid[2] | -20°C[2] |
| Invivochem | β-NAD-d4 | V79637 | ≥97.61%[3] | Not specified | White to Off-White Solid[3] | -20°C for 3 years[3] |
| Toronto Research Chemicals (TRC) | beta-Nicotinamide Adenine Dinucleotide-d4 (d3 major) | N407768 (via LGC Standards) | Not specified | d3 major | Not specified | Not specified |
| Cayman Chemical | Nicotinamide-d4* | 11127 | Not specified | ≥99% (d1-d4)[4] | Solid[4] | -20°C[4] |
Experimental Protocols
The primary application of high-purity this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of NAD+. The following is a representative protocol for the analysis of NAD+ in biological samples.
Protocol: Quantification of NAD+ in Cell Culture using this compound Internal Standard and LC-MS/MS
1. Materials and Reagents:
-
High-purity this compound (from a reputable supplier)
-
NAD+ standard (for calibration curve)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Standard Solutions:
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water. Aliquot and store at -80°C.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution in the extraction solvent.
-
NAD+ Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAD+ in LC-MS grade water. Aliquot and store at -80°C.
-
NAD+ Calibration Curve Standards: Prepare a series of dilutions from the stock solution in the extraction solvent to cover the expected concentration range of NAD+ in the samples (e.g., 1 ng/mL to 1000 ng/mL).
3. Sample Preparation and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of the pre-chilled extraction solvent containing the this compound internal standard (at a fixed concentration) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at >15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like NAD+.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NAD+: Precursor ion (Q1) m/z 664.1 -> Product ion (Q3) m/z 428.1 (adenosine diphosphate (B83284) ribose fragment).
-
This compound: Precursor ion (Q1) m/z 668.1 -> Product ion (Q3) m/z 428.1.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both NAD+ and this compound in all samples and standards.
-
Calculate the peak area ratio (NAD+ / this compound) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NAD+ standards.
-
Determine the concentration of NAD+ in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Signaling Pathway: NAD+ Salvage Pathway
The salvage pathway is a key mechanism for regenerating NAD+ from its precursors, such as nicotinamide (NAM). This pathway is critical for maintaining cellular NAD+ pools.
Caption: A simplified diagram of the NAD+ salvage pathway.
Experimental Workflow: NAD+ Quantification
The following diagram illustrates the general workflow for quantifying NAD+ in biological samples using this compound as an internal standard.
Caption: General workflow for NAD+ quantification using an internal standard.
Logical Relationship: Quality Control in NAD+ Analysis
Ensuring the quality and reliability of NAD+ quantification data is paramount. This diagram outlines the logical relationships in a typical quality control (QC) process.
Caption: Logical flow for quality control in quantitative NAD+ analysis.
References
- 1. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (β-DPN-d4; β-NAD-d4; β-Nicotinamide Adenine Dinucleotide-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
Navigating the Stability and Storage of NAD+-d4 Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage conditions for deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4) powder. Adherence to these guidelines is paramount for ensuring the integrity, purity, and performance of this vital coenzyme in research and development applications. This document synthesizes data from technical datasheets and stability studies to present clear recommendations and methodologies.
Recommended Storage Conditions for this compound
The long-term stability of this compound, like its non-deuterated counterpart, is highly dependent on temperature and whether it is in a solid or solvated state. For maximal shelf-life, it is imperative to store the compound under the recommended conditions. Short-term exposure to room temperature is generally acceptable for shipping purposes.[1][2]
Storage of this compound Powder
When stored as a dry powder, this compound exhibits considerable stability. It is crucial to store it in a desiccated environment, protected from light and moisture.[1][2][3]
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[2][4][5] |
| 4°C | Up to 2 years[2][4][5] |
| Room Temperature | Short-term only[1] |
Storage of this compound in Solution
Once reconstituted in a solvent, the stability of this compound decreases significantly. It is advisable to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[2][4][5] |
| -20°C | Up to 1 month[2][4][5] |
Aqueous solutions with a pH between 2 and 6, when stored as single-use aliquots at -70°C, are reported to be stable for at least 6 months.[3] Neutral or slightly acidic solutions maintain stability at 0°C for at least two weeks.[3]
Factors Influencing this compound Stability
Several environmental factors can impact the chemical integrity of this compound. Understanding these factors is key to preventing degradation and ensuring experimental reproducibility.
Caption: Key environmental factors influencing the degradation of this compound.
Solutions are particularly susceptible to degradation upon heating and are very unstable in alkaline conditions, especially in the presence of phosphate, maleate, or carbonate.[3] Light sensitivity is another critical factor, necessitating storage in light-protected containers.[1][3]
Experimental Protocols for Stability Assessment
Assessing the stability of this compound involves quantifying the parent compound and its degradation products over time under various conditions.
Protocol 1: UV-Visible Spectrophotometry for NADH Degradation
This method is suitable for monitoring the stability of the reduced form, NADH, which can be an indicator of the overall redox stability of the NAD+/NADH pool.
-
Preparation of Solutions : Prepare solutions of NADH in different aqueous buffers (e.g., Tris, HEPES, sodium phosphate) at a known concentration.[6][7][8]
-
Incubation : Store the solutions at controlled temperatures (e.g., 19°C and 25°C) for an extended period (e.g., up to 43 days).[6][7][8]
-
Sample Analysis : At specified time points, take an aliquot of each solution.
-
Spectrophotometric Measurement : Measure the absorbance of the dihydropyridine (B1217469) ring of NADH at a wavelength of 340 nm.[9] NAD+ does not absorb at this wavelength, allowing for the specific quantification of NADH.
-
Data Analysis : Compare the absorbance readings over time to a baseline to determine the rate of NADH degradation.[6][7][8]
Protocol 2: LC-MS for NAD+ Quantification in Biological Matrices
This protocol outlines a method for quantifying NAD+ in a complex matrix like whole blood, using this compound as an internal standard. A similar approach can be adapted for stability studies of this compound itself.
-
Sample Preparation : For stability testing, prepare solutions of this compound in the desired matrix or solvent.
-
Storage : Store the samples under the test conditions (e.g., different temperatures, durations).
-
Extraction : At each time point, extract the analyte. For instance, in a dried blood spot method, a specific buffer containing a known concentration of an internal standard is used to extract NAD+ from the filter paper.[10]
-
LC-MS/MS Analysis : Analyze the extracted samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to separate and quantify this compound and any potential degradation products.
-
Quantification : The concentration of this compound is determined by comparing its peak area to that of the internal standard, allowing for precise quantification of its stability over time.
Caption: A generalized workflow for conducting a stability study on this compound.
Role of NAD+ in Cellular Signaling
NAD+ is not only a critical coenzyme in redox reactions but also a key substrate for several signaling enzymes that regulate a wide array of biological processes. Understanding these pathways is essential for appreciating the functional implications of this compound stability in experimental settings.
Caption: NAD+ as a substrate for key signaling enzymes and their downstream effects.
Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38 utilize NAD+ as a substrate, leading to its degradation.[11] This consumption is a vital part of cellular regulation, and the use of isotopically labeled this compound can serve as a tracer to study the kinetics and flux of these pathways.[4] Therefore, ensuring the stability of the this compound stock is fundamental to the accuracy of such metabolic and signaling studies.
References
- 1. usbio.net [usbio.net]
- 2. This compound (β-DPN-d4; β-NAD-d4; β-Nicotinamide Adenine Dinucleotide-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Fundamental Role of NAD+-d4 in Metabolic Tracing Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for various signaling enzymes.[1][2][3][4] Understanding the dynamics of NAD+ synthesis and consumption, or its metabolic flux, is paramount in numerous fields, including aging research, oncology, and the development of therapeutics for metabolic disorders.[1][5] Static measurements of NAD+ concentrations can be misleading, as they do not capture the rates of its production and breakdown.[1][3] Stable isotope tracing, utilizing molecules such as deuterium-labeled nicotinamide (d4-NAM) to produce NAD+-d4, has emerged as a powerful technique to quantitatively assess these fluxes in living cells and organisms.[1][6] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic tracing studies.
Core Principles of this compound Metabolic Tracing
The fundamental principle of this compound metabolic tracing is the introduction of a stable, isotopically labeled precursor into a biological system and the subsequent measurement of its incorporation into the target molecule, NAD+.[1] In this case, nicotinamide with four deuterium (B1214612) atoms (d4-NAM) is a commonly used tracer.[6] When cells or organisms are supplied with d4-NAM, it enters the NAD+ salvage pathway, the primary route for NAD+ synthesis in most mammalian tissues.[7] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), converts d4-NAM into d4-nicotinamide mononucleotide (d4-NMN).[6] Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes adenylate d4-NMN to form this compound.[6]
By using liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the unlabeled (M+0) NAD+ and the deuterium-labeled (M+4) NAD+.[1][8] Tracking the rate of disappearance of the unlabeled NAD+ pool and the appearance of the labeled this compound pool over time allows for the calculation of NAD+ synthesis and consumption rates (fluxes).[1] This dynamic approach provides a much richer understanding of NAD+ metabolism than static concentration measurements alone.
Data Presentation: Quantitative Analysis of NAD+ Fluxes
The quantitative data derived from this compound tracing experiments are crucial for understanding the metabolic state of the system under investigation. Below are tables summarizing key quantitative findings from studies that have utilized this technique.
| Cell Line | NAD+ Concentration (µM) | NAD+ Synthesis Flux (µM/hr) | NAD+ Turnover Half-life (hr) | Reference |
| T47D | ~600 | ~50 | 9 | [1] |
| A549 | ~450 | ~40 | 8 | [1] |
| HCT116 | ~700 | ~65 | 7.5 | [1] |
| HeLa | ~500 | ~55 | 6.5 | [1] |
| MCF7 | ~550 | ~45 | 8.5 | [1] |
Table 1: NAD+ Concentrations and Fluxes in Various Cancer Cell Lines. This table presents the steady-state NAD+ concentrations, calculated synthesis fluxes, and turnover half-lives in several commonly used cancer cell lines, as determined by d4-NAM tracing. Data are approximate values derived from published literature.[1]
| Tissue (Mouse) | NAD+ Concentration (nmol/g) | NAD+ Turnover Half-life (hr) | Primary NAD+ Precursor | Reference |
| Liver | ~600 | 2.8 | Tryptophan, NAM | [1] |
| Small Intestine | ~400 | 2.5 | NAM | [1] |
| Spleen | ~350 | 3.3 | NAM | [1] |
| Skeletal Muscle | ~450 | 15.2 | NAM | [1] |
| White Adipose Tissue | ~150 | 11.5 | NAM | [1] |
Table 2: In Vivo NAD+ Concentrations and Turnover in Mouse Tissues. This table summarizes the in vivo NAD+ concentrations and turnover half-lives in various tissues of mice, highlighting the tissue-specific differences in NAD+ metabolism. The liver is unique in its ability to synthesize NAM from tryptophan for export to other tissues.[1]
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data in metabolic tracing studies. Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro this compound Tracing in Cultured Cells
Objective: To quantify NAD+ synthesis and consumption rates in cultured mammalian cells.
Materials:
-
Cultured mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
d4-Nicotinamide (d4-NAM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[9]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C[8]
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Plate cells in a 6-well plate and grow to ~75-80% confluency in standard culture medium supplemented with dFBS.[10]
-
Tracer Introduction: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of d4-NAM (e.g., 1 µM).[6] Remove the standard medium from the cells, wash once with PBS, and add the d4-NAM labeling medium.
-
Time-Course Experiment: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.[8]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]
-
Transfer the supernatant containing the polar metabolites to a new tube.[8]
-
-
Sample Preparation for LC-MS:
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography, typically with a HILIC or C18 column.[11][12]
-
Detect and quantify the different isotopologues of NAD+ (unlabeled M+0 and labeled M+4) using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[13]
-
-
Data Analysis and Flux Calculation:
-
Determine the fractional enrichment of this compound at each time point.
-
Use mathematical modeling to fit the isotopic enrichment data to a kinetic model of NAD+ metabolism to calculate the synthesis and consumption fluxes.[1]
-
Protocol 2: In Vivo this compound Tracing in Mice
Objective: To measure tissue-specific NAD+ turnover rates in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
d4-Nicotinamide (d4-NAM) sterile solution for injection or oral gavage
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Tissue homogenizer
-
Extraction solvent: Biphasic extraction with methanol, chloroform, and water.[11]
-
LC-MS/MS system
Methodology:
-
Tracer Administration: Administer d4-NAM to the mice. This can be done via intravenous injection, intraperitoneal injection, or oral gavage, depending on the research question.[14]
-
Time-Course Experiment: At specified time points after tracer administration (e.g., 1, 2, 5, 24 hours), euthanize the mice.[1]
-
Tissue Collection and Quenching:
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[15]
-
Store the frozen tissues at -80°C until extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a pre-chilled extraction solvent. A biphasic extraction using a methanol:water:chloroform mixture is effective for separating polar metabolites from lipids.[16]
-
Centrifuge to separate the phases and collect the polar (upper aqueous) phase containing NAD+ and its metabolites.
-
-
Sample Preparation and LC-MS/MS Analysis: Follow steps 5-7 from Protocol 1 for sample preparation, LC-MS/MS analysis, and data analysis to determine tissue-specific NAD+ fluxes.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in this compound metabolic tracing studies.
Caption: The NAD+ Salvage Pathway incorporating the d4-NAM tracer.
Caption: A typical experimental workflow for this compound metabolic tracing studies.
Caption: Logical relationship between static measurements and dynamic flux analysis.
Conclusion
Metabolic tracing with this compound is an indispensable tool for researchers seeking a deep and quantitative understanding of NAD+ metabolism. By moving beyond static concentration measurements to elucidate the dynamic fluxes of NAD+ synthesis and consumption, this technique provides critical insights into the metabolic reprogramming that occurs in various physiological and pathological states. The detailed protocols and data presented in this guide offer a solid foundation for the implementation and interpretation of this compound tracing studies, empowering researchers to unravel the complexities of NAD+ biology and accelerate the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Isotopic Enrichment Patterns of NAD+-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic enrichment patterns of deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4). It is designed to serve as a comprehensive resource for researchers utilizing stable isotope labeling to investigate NAD+ metabolism, flux, and its role in cellular signaling pathways. This document details the underlying principles, experimental methodologies, and data interpretation associated with the use of this compound as a tracer in metabolic studies.
Introduction to NAD+ Metabolism and Isotope Tracing
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are integral to DNA repair, gene expression, and cellular stress responses. Given its central role, the accurate measurement of NAD+ dynamics, including its synthesis and consumption rates (flux), is crucial for understanding cellular homeostasis and the pathophysiology of various diseases, including metabolic disorders, neurodegeneration, and cancer.
Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantify the flux through metabolic pathways. By introducing a heavy isotope-labeled precursor, researchers can track the incorporation of the label into downstream metabolites, thereby elucidating the rates of synthesis and breakdown. d4-Nicotinamide (d4-Nam) is a commonly used precursor for tracing NAD+ metabolism.
Isotopic Enrichment of NAD+ from d4-Nicotinamide
The synthesis of labeled NAD+ from d4-nicotinamide follows the salvage pathway, a primary route for NAD+ biosynthesis in mammalian cells. This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), followed by the adenylation of NMN to NAD+ by NMN adenylyltransferases (NMNATs).
When cells are supplied with d4-nicotinamide, the deuterium (B1214612) labels are incorporated into the nicotinamide moiety of the newly synthesized NAD+ molecule. However, a key observation in cellular systems is that the resulting NAD+ is predominantly detected as a d3-labeled species (d3-NAD+), rather than the expected d4-NAD+.[1][2] This phenomenon is attributed to the continuous redox cycling of the NAD+/NADH pool. During the conversion of NAD+ to its reduced form, NADH, a hydride ion (H-) is transferred to the C4 position of the nicotinamide ring. Subsequent re-oxidation of NADH back to NAD+ can result in the exchange of the deuterium atom at the C4 position with a proton from the cellular environment. This enzymatic exchange leads to the loss of one deuterium atom, resulting in the characteristic d3-NAD+ isotopic enrichment pattern.
The experimental workflow for studying NAD+ flux using d4-Nam typically involves incubating cells or tissues with the labeled precursor, followed by extraction of metabolites and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental workflow for NAD+ flux analysis.
Key Signaling Pathways Involving NAD+ Consumption
The consumption of NAD+ is tightly regulated by several key enzyme families that utilize NAD+ as a substrate for their catalytic activities. Understanding these pathways is essential for interpreting the results of NAD+ flux studies.
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. They catalyze the removal of acetyl and other acyl groups from lysine (B10760008) residues on a wide range of protein substrates. In this reaction, NAD+ is cleaved into nicotinamide and O-acetyl-ADP-ribose.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair and the maintenance of genomic stability. Upon detecting DNA damage, PARPs utilize NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) to target proteins, a process known as PARylation. This modification signals the recruitment of DNA repair machinery.
CD38 and CD157
CD38 and CD157 are transmembrane enzymes with NAD+ glycohydrolase and ADP-ribosyl cyclase activities. They are primarily located on the cell surface and are involved in calcium signaling and immune cell function. These enzymes hydrolyze NAD+ to nicotinamide and ADP-ribose, or convert it to cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium.
Major NAD+ consuming pathways.
Data Presentation: Quantitative Analysis of NAD+
The following tables summarize representative quantitative data for NAD+ concentrations and synthesis rates in various mammalian cell lines and tissues. These values can vary depending on the specific experimental conditions and analytical methods used.
Table 1: NAD+ Concentrations in Mammalian Cell Lines
| Cell Line | NAD+ Concentration (μM) | Reference |
| HeLa | 400 - 700 | [2] |
| HepG2 | 400 - 700 | [2] |
| Fao | 400 - 700 | [2] |
| C2C12 | 400 - 700 | [2] |
| H9c2 | 400 - 700 | [2] |
| HCT116 | ~50 (NAD+) | [3] |
Table 2: NAD+ Synthesis Rates in Mammalian Cell Lines
| Cell Line | NAD+ Synthesis Rate (RS) (pmol/10^6 cells/h) | Reference |
| HeLa | ~100 | [2] |
| HepG2 | ~92 | [2] |
Table 3: NAD+ Concentrations in Mouse Tissues
| Tissue | NAD+ Concentration (nmol/g) | Reference |
| Liver | ~600-800 | [4] |
| Skeletal Muscle | ~400-600 | [4] |
| Heart | ~500-700 | [4] |
| Brain | ~300-500 | [4] |
| Spleen | ~400-600 | [4] |
| Small Intestine | ~500-700 | [4] |
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of d4-nicotinamide (e.g., 2-10 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the d4-nicotinamide-containing medium.
-
Incubation: Incubate the cells for a specific period (e.g., 3 hours) to allow for the incorporation of the labeled precursor into the NAD+ pool.
Metabolite Extraction from Cells
-
Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
-
Metabolism Quenching: Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid) to the cells to quench metabolic activity.[3]
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., water or initial mobile phase).
Metabolite Extraction from Tissues
-
Tissue Collection: Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic processes.
-
Homogenization: Homogenize the frozen tissue in an ice-cold extraction buffer using a suitable homogenizer.
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and tissue debris.
-
Supernatant Processing: Collect the supernatant and process it similarly to the cell extracts (drying and reconstitution).
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the NAD+ and its isotopologues using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. A typical gradient involves starting with a high percentage of organic solvent and gradually increasing the aqueous component.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. The precursor and product ion pairs for d0-NAD+ and d3-NAD+ should be optimized for the specific instrument.
-
d0-NAD+: The precursor ion will be the mass of unlabeled NAD+.
-
d3-NAD+: The precursor ion will have a mass increase of 3 Da compared to d0-NAD+.
-
-
Fragmentation: The fragmentation of NAD+ typically involves the cleavage of the glycosidic bond between the nicotinamide and ribose moieties, resulting in a characteristic fragment ion corresponding to the nicotinamide portion. For d3-NAD+, this fragment will also be 3 Da heavier than the corresponding fragment from d0-NAD+.[5]
Table 4: Representative Mass Transitions for NAD+ Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| d0-NAD+ | 664.1 | 123.1 (Nicotinamide) |
| d3-NAD+ | 667.1 | 126.1 (d3-Nicotinamide) |
Note: The exact m/z values may vary slightly depending on the ionization mode and adducts formed.
Conclusion
The use of this compound, synthesized from d4-nicotinamide, is a robust and informative method for dissecting the complexities of NAD+ metabolism. By carefully considering the isotopic enrichment patterns, particularly the conversion of d4-Nam to d3-NAD+ due to redox cycling, researchers can accurately quantify NAD+ synthesis and breakdown rates. The detailed experimental protocols and understanding of the key NAD+-consuming pathways provided in this guide will aid in the design, execution, and interpretation of these powerful metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 2. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of NAD+-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+-d4). It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as a tracer in metabolic studies. This document includes detailed information on its properties, experimental protocols for its use in mass spectrometry-based tracer studies, and visualizations of relevant metabolic pathways.
Core Physical and Chemical Properties
This compound, a stable isotope-labeled version of NAD+, is a critical tool for investigating the dynamics of NAD+ metabolism. The incorporation of deuterium (B1214612) atoms allows for the differentiation of the tracer from the endogenous NAD+ pool, enabling precise tracking and quantification of its metabolic fate.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₃D₄N₇O₁₄P₂ | [1][2] |
| Molecular Weight | 667.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4][5] |
| Solubility | Soluble in water and DMSO | [6] |
| Storage Conditions | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [6][7] |
| Isotopic Purity | Typically ≥98 atom % D for the deuterated nicotinamide portion. | [8] |
Experimental Protocols for this compound Tracer Studies
The primary application of this compound is in metabolic flux analysis using liquid chromatography-mass spectrometry (LC-MS). The following sections provide detailed methodologies for conducting such experiments.
Sample Preparation
Proper sample preparation is critical for accurate quantification of the NAD+ metabolome and to minimize the interconversion of NAD+ and NADH.
2.1.1. Extraction from Cultured Cells
This protocol is adapted for the extraction of the NAD+ metabolome from cultured cells for LC-MS analysis.
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound. The incubation time will depend on the specific metabolic pathway and the time required to reach isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
2.1.2. Extraction from Tissue Samples
This protocol outlines the extraction of the NAD+ metabolome from tissue samples.
-
Tissue Collection: Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity.
-
Tissue Homogenization:
-
Weigh 20-30 mg of the frozen tissue.
-
In a pre-chilled tube containing grinding beads, add the frozen tissue.
-
Add 600 µL of an ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).
-
Homogenize the tissue using a bead beater or a cryo-pulverizer until no visible tissue fragments remain.
-
-
Metabolite Extraction:
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Dry the extract using a vacuum concentrator and store at -80°C until analysis.
-
LC-MS/MS Analysis
A targeted LC-MS/MS approach is employed to quantify this compound and its metabolites.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar NAD+ metabolites.
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile).
-
Gradient: A gradient from high to low organic content is used to elute the polar metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The specific mass transitions (Q1/Q3) for this compound and its key metabolites need to be determined. Based on the fragmentation of unlabeled NAD+, the following transitions can be inferred for this compound. It is crucial to optimize these transitions on the specific instrument being used.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 667.4 | 126.1 | The product ion corresponds to the deuterated nicotinamide moiety (NAM-d4). |
| 667.4 | 432.1 | The product ion corresponds to the ADP-ribose fragment. | |
| NADH-d3 | 668.4 | 125.1 | Assumes the deuterium on the dihydropyridine (B1217469) ring is lost upon fragmentation, retaining three deuteriums on the nicotinamide ring. |
| NAM-d4 | 126.1 | 80.0 | Fragmentation of the deuterated nicotinamide. |
Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution. The fragmentation of NADH is complex and may yield multiple product ions.
Data Analysis and Metabolic Flux Calculation
-
Peak Integration and Quantification: Integrate the peak areas for the different isotopologues of each metabolite.
-
Correction for Natural Isotope Abundance: Correct the raw data for the natural abundance of heavy isotopes (e.g., ¹³C).
-
Calculation of Fractional Enrichment: Determine the fractional enrichment of the labeled metabolites in the total pool. This is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.
-
Metabolic Flux Analysis: Use specialized software (e.g., INCA, VANTED) to fit the isotopic labeling data to a metabolic model of the NAD+ network. This allows for the calculation of the rates (fluxes) of the reactions involved in NAD+ synthesis and consumption.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows is essential for understanding the context of this compound tracer studies.
NAD+ Biosynthesis and Salvage Pathways
The following diagram illustrates the major pathways for NAD+ biosynthesis, highlighting the central role of the salvage pathway where this compound would be primarily utilized.
References
- 1. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 2. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAD+-d4 in Advancing Cellular Bioenergetics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, playing a pivotal role in bioenergetics, redox reactions, and a multitude of signaling pathways. The study of NAD+ dynamics is crucial for understanding cellular health, aging, and a wide range of pathologies. The advent of stable isotope-labeled analogs, particularly deuterium-labeled NAD+ (NAD+-d4) and its precursors, has revolutionized our ability to trace and quantify the flux through NAD+ metabolic pathways with high precision. This technical guide provides a comprehensive overview of the applications of this compound in cellular bioenergetics research. It details experimental protocols for utilizing this compound in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide presents quantitative data on NAD+ pool sizes and turnover rates, and visualizes key metabolic pathways and experimental workflows to facilitate a deeper understanding of NAD+ metabolism.
Introduction to NAD+ and its Importance in Cellular Bioenergetics
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, where it exists in two forms: an oxidized form (NAD+) and a reduced form (NADH).[1] This redox couple is central to cellular respiration, acting as a critical electron carrier in the mitochondrial electron transport chain for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] Beyond its role in redox reactions, NAD+ serves as a substrate for several key enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in a wide array of cellular processes such as DNA repair, gene expression, and calcium signaling.[3][4]
The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. Three major pathways contribute to NAD+ synthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide.[5][6] The salvage pathway is the predominant route for NAD+ synthesis in most mammalian tissues.[1] Given the far-reaching implications of NAD+ in cellular function, dysregulation of its metabolism has been linked to aging and numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2]
This compound as a Tool for Metabolic Flux Analysis
Stable isotope tracing has emerged as a powerful technique to study the dynamics of metabolic pathways.[7] By introducing molecules labeled with heavy isotopes (e.g., deuterium, 13C, 15N) into a biological system, researchers can track the flow of atoms through metabolic networks.[8] this compound, or more commonly, its deuterated precursor nicotinamide (d4-Nam), serves as an invaluable tracer for dissecting the complexities of NAD+ metabolism.[9] When d4-Nam is introduced to cells or organisms, it is incorporated into the NAD+ pool via the salvage pathway. The subsequent detection of deuterated NAD+ and its metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification of NAD+ synthesis, consumption, and turnover rates.[10][11] This approach provides a dynamic view of NAD+ metabolism that cannot be obtained from static concentration measurements alone.
Quantitative Insights into NAD+ Dynamics
The application of deuterium-labeled NAD+ precursors has yielded significant quantitative data on the dynamics of NAD+ pools in various biological contexts. These studies have revealed that NAD+ turnover is a highly dynamic process, with half-lives that can vary significantly between different cell types and tissues.
| Cell Line/Tissue | NAD+ Concentration (µM) | NAD+ Half-life (hours) | Key Findings |
| Human D98/AH2 Cells | - | 1.0 ± 0.3 | NAD+ turnover is rapid in cultured human cells.[11] |
| T47D Breast Cancer Cells | ~500 | 1.1 | In standard cell culture, nearly all NAD+ is synthesized from nicotinamide. |
| Mouse Liver | 500-1000 | 2-4 | The liver is a major site of de novo NAD+ synthesis from tryptophan and also metabolizes orally administered NAD+ precursors.[10] |
| Mouse Skeletal Muscle | 300-600 | ~24 | Skeletal muscle exhibits a slower NAD+ turnover rate compared to more metabolically active tissues.[10] |
| Human Ovarian Tumor Infiltrating T Lymphocytes (TILs) | Lower than peripheral blood T cells | - | Low NAD+ levels in TILs may restrict their anti-tumor function.[12] |
Table 1: Quantitative Data on NAD+ Pool Size and Turnover Rates. This table summarizes key quantitative findings from studies utilizing stable isotope tracing to investigate NAD+ metabolism in different biological systems.
Experimental Protocols
In Vivo Administration of Deuterated NAD+ Precursors in Mice
This protocol describes the oral administration of deuterated nicotinamide to mice for in vivo tracing of NAD+ metabolism.
Materials:
-
[2,4,5,6-d4]-Nicotinamide (d4-Nam)
-
Sterile phosphate-buffered saline (PBS) or water for vehicle
-
Oral gavage needles
-
Animal housing and handling equipment
Procedure:
-
Preparation of Dosing Solution: Dissolve the d4-Nam in the chosen vehicle to the desired concentration. A typical dosage for mice is in the range of 100-500 mg/kg body weight.[13]
-
Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week prior to the start of the study.
-
Administration: Administer the d4-Nam solution to the mice via oral gavage. For time-course experiments, administer the dose and collect tissues at various time points post-administration.
-
Tissue Collection: At the designated time points, euthanize the mice and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[13]
-
Sample Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Metabolite Extraction from Tissues and Cells for LC-MS Analysis
This protocol outlines a common method for extracting NAD+ and its metabolites from biological samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Frozen tissue or cell pellets
-
-80°C methanol (B129727)
-
-80°C water
-
-20°C chloroform (B151607)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Homogenization: For tissue samples, add a pre-chilled steel ball and a volume of -80°C 80% methanol/water to the tube containing the frozen tissue. Homogenize the tissue using a tissue lyser. For cell pellets, add -80°C 80% methanol/water and vortex vigorously.
-
Phase Separation: Add a volume of -20°C chloroform to the homogenate and vortex.
-
Centrifugation: Centrifuge the samples at high speed at 4°C to separate the polar and non-polar phases.
-
Supernatant Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including NAD+ and its precursors.
-
Drying and Reconstitution: Dry the collected supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as 5% methanol in water.
LC-MS/MS Analysis of NAD+ Metabolites
This section provides a general workflow for the analysis of deuterated and non-deuterated NAD+ metabolites using LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
A suitable chromatography column for separating polar metabolites, such as a C18 reversed-phase column or a HILIC column.
Procedure:
-
Chromatographic Separation: Inject the reconstituted metabolite extract onto the chromatography column. Use a gradient of aqueous and organic mobile phases to separate the NAD+ metabolites.
-
Mass Spectrometry Detection: The eluting metabolites are ionized (typically using electrospray ionization) and detected by the mass spectrometer.
-
Data Acquisition: For quantitative analysis, use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each metabolite of interest, including their deuterated isotopologues.
-
Data Analysis: The peak areas for the endogenous (unlabeled) and deuterated metabolites are integrated. The ratio of the labeled to unlabeled peak areas is used to calculate the fractional enrichment and subsequently the rates of NAD+ synthesis and turnover.
NMR Spectroscopy for NAD+ Metabolome Analysis
NMR spectroscopy offers a complementary approach to LC-MS for analyzing NAD+ metabolism. 1H NMR can be used to detect and quantify NAD+ and its major intermediates in cell extracts.[10]
Procedure:
-
Sample Preparation: Extract metabolites from cells or tissues as described previously. The final extract should be dissolved in a D2O-based buffer.
-
NMR Data Acquisition: Acquire 1D 1H NMR spectra on a high-field NMR spectrometer. Specific pulse sequences can be used to suppress the residual water signal.
-
Data Analysis: The signals corresponding to the nicotinamide protons of NAD+ and its precursors are integrated. The concentrations of the metabolites are determined by comparing their integral values to that of a known internal standard.[10]
Visualizing NAD+ Metabolism and Experimental Workflows
Diagrams are essential tools for understanding complex biological systems. The following visualizations, created using the DOT language for Graphviz, illustrate key NAD+ metabolic pathways and a typical experimental workflow for this compound tracing.
Caption: Overview of the major NAD+ biosynthetic pathways.
Caption: General experimental workflow for this compound tracing studies.
Conclusion
The use of this compound and its deuterated precursors has become an indispensable tool in the field of cellular bioenergetics. By enabling the precise measurement of metabolic flux, these stable isotope tracers have provided unprecedented insights into the dynamic nature of NAD+ metabolism. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to employ these powerful techniques to unravel the intricate roles of NAD+ in health and disease. As our understanding of NAD+ metabolism continues to grow, the application of this compound tracing will undoubtedly play a central role in the development of novel therapeutic strategies targeting this critical metabolic node.
References
- 1. NAD Metabolome Analysis in Human Cells Using ¹H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 5. NAD labelling dynamics | BioModels [ebi.ac.uk]
- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turnover at nicotinamide adenine dinucleotide in cultures of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. NAD precursors cycle between host tissues and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
understanding NAD+ turnover with stable isotopes
An In-depth Technical Guide to Understanding NAD+ Turnover with Stable Isotopes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. It functions as a critical coenzyme in redox reactions essential for energy production and as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases.[1][2] These enzymes link the cellular NAD+ pool to the regulation of gene expression, DNA repair, and calcium signaling.[1][3] The cellular concentration of NAD+ is not static; it is maintained by a dynamic balance between synthesis and consumption, a process known as NAD+ turnover.[3]
Understanding the kinetics of this turnover is crucial, as altered NAD+ levels are implicated in aging and a host of pathologies, including metabolic and neurodegenerative diseases.[4][5] A simple measurement of the steady-state NAD+ concentration is insufficient to reveal the underlying dynamics; an increased level could result from accelerated synthesis or decelerated consumption.[6] Metabolic pathway tracing using stable isotope-labeled precursors, coupled with high-resolution mass spectrometry (HRMS), provides a powerful methodology to dissect these processes, quantify fluxes, and gain a comprehensive understanding of NAD+ homeostasis in cells, tissues, and whole organisms.[4][7] This guide provides a technical overview of the principles, experimental protocols, and data interpretation for studying NAD+ turnover using stable isotope analysis.
Section 1: The Dynamic NAD+ Metabolome
The steady-state level of NAD+ is governed by its synthesis through three primary pathways and its consumption by several key enzyme classes.
NAD+ Biosynthetic Pathways
Mammalian cells utilize three distinct pathways to synthesize NAD+: the De Novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the Salvage pathway from nicotinamide (NAM) and other precursors like nicotinamide riboside (NR).[5][8][9]
-
De Novo Pathway: This pathway begins with the dietary amino acid tryptophan, which is converted through a series of enzymatic steps in the kynurenine (B1673888) pathway to quinolinic acid (QA).[1][10] The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts QA to nicotinic acid mononucleotide (NAMN), a key intermediate.[9][11]
-
Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA), which is converted to NAMN by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[8][12]
-
Salvage Pathway: This is the primary route for maintaining NAD+ levels in most mammalian tissues.[8][13] It recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes. The rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), converts NAM to nicotinamide mononucleotide (NMN).[5][13] Alternatively, nicotinamide riboside (NR) can be phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN.[13][14]
All three pathways converge at the formation of either NAMN or NMN. These mononucleotides are then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+ or its analog, nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to NAD+.[1][10]
NAD+ Consuming Pathways
NAD+ is not only a redox cofactor but also a substrate that is broken down by several enzyme families to regulate cellular processes. The primary product of this consumption is nicotinamide (NAM), which serves as the main precursor for the salvage pathway.
-
Sirtuins (SIRTs): A class of protein deacylases that use NAD+ to remove acetyl and other acyl groups from protein substrates, regulating metabolism, stress resistance, and longevity.[1]
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes, critical for DNA repair and genomic stability, transfer ADP-ribose units from NAD+ to target proteins.[1]
-
NAD+ Glycohydrolases (CD38/CD157): These enzymes hydrolyze NAD+ to generate ADP-ribose and cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling.[1]
Section 2: Principles of Stable Isotope Tracing
Stable isotope tracing is a technique used to follow the metabolic fate of a molecule by replacing one or more of its atoms with a heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H/Deuterium).[4]
Core Concepts
-
Tracer Introduction: A stable isotope-labeled precursor of NAD+ (e.g., [²H₄]-Nicotinamide) is introduced into a biological system (cell culture or in vivo).[6]
-
Metabolic Incorporation: The cells take up the labeled precursor and incorporate it into the NAD+ molecule via the biosynthetic pathways.
-
Time-Course Analysis: Samples are collected at various time points to track the replacement of the pre-existing, unlabeled (M+0) NAD+ pool with the newly synthesized, labeled (e.g., M+4) NAD+.
-
LC-MS/MS Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate NAD+ from other metabolites and to quantify the relative abundance of its different isotopic forms (mass isotopomers).[15][16]
-
Flux Calculation: The rate of incorporation of the label into the NAD+ pool allows for the calculation of synthesis and breakdown fluxes, providing a dynamic measure of NAD+ turnover.[6]
Commonly used stable isotope-labeled precursors include deuterium-labeled nicotinamide ([²H]-NAM), ¹³C-labeled nicotinamide riboside ([¹³C]-NR), and ¹⁸O-labeled NMN.[6][17][18] The choice of tracer depends on the specific pathway being investigated.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo NAD assay reveals the intracellular NAD contents and redox state in healthy human brain and their age dependences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - Watch Related Videos [visualize.jove.com]
- 8. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. med.stanford.edu [med.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological bypass of NAD+ salvage pathway protects neurons from chemotherapy-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
- 16. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Differences Between NAD+ and NAD+-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between Nicotinamide (B372718) Adenine Dinucleotide (NAD+) and its deuterated isotopologue, NAD+-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these molecules in their experimental work. We will delve into their structural and physical properties, analytical characterization, and applications in studying critical cellular pathways.
Core Distinctions: Structure and Physical Properties
The fundamental difference between NAD+ and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium (B1214612) on the nicotinamide ring of the molecule. This seemingly subtle alteration has significant implications for its use in analytical methodologies, particularly mass spectrometry.
Table 1: Comparison of Physicochemical Properties
| Property | NAD+ | This compound |
| Molecular Formula | C₂₁H₂₇N₇O₁₄P₂ | C₂₁H₂₃D₄N₇O₁₄P₂ |
| Molecular Weight | 663.43 g/mol | 667.45 g/mol [1] |
| Deuteration Position | N/A | Nicotinamide ring at positions 2, 4, 5, and 6 |
The increased mass of this compound due to the four deuterium atoms is the cornerstone of its utility as an internal standard and tracer in metabolic studies.
Analytical Characterization: Mass Spectrometry and NMR Spectroscopy
The distinct mass of this compound allows for its clear differentiation from endogenous NAD+ using mass spectrometry. This is the most common analytical technique for studies involving this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of NAD+ and this compound in biological samples. The use of this compound as an internal standard is critical for accurate quantification, as it co-elutes with NAD+ during chromatography and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.
Table 2: Exemplary Mass Spectrometry Parameters for NAD+ and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| NAD+ | 664.1 | 428.1, 136.1 | 25, 40 |
| This compound | 668.1 | 432.1, 140.1 | 25, 40 |
Note: The specific m/z values and collision energies may vary depending on the instrument and experimental conditions.
Experimental Protocol: LC-MS/MS Analysis of NAD+ and this compound
The following is a generalized protocol for the analysis of NAD+ and this compound in cellular extracts.
I. Sample Preparation (Acid Extraction)
-
Cell Lysis: Harvest cells and wash with ice-cold PBS.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solution of methanol/acetonitrile/water (40:40:20) containing a known concentration of this compound as an internal standard.
-
Homogenization: Vortex the mixture vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
II. Chromatographic Separation
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like NAD+.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate (B1210297) or formate (B1220265) in water
-
Gradient: A gradient from high to low organic content is used to elute the analytes.
III. Mass Spectrometry Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transitions for NAD+ and this compound as detailed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than mass spectrometry, ¹H NMR spectroscopy can also be used to distinguish between NAD+ and this compound. The protons on the nicotinamide ring of NAD+ give rise to characteristic signals in the ¹H NMR spectrum. In this compound, the substitution of these protons with deuterium leads to the disappearance of these signals, providing a clear spectral signature of deuteration.[2]
Applications in Elucidating Cellular Signaling Pathways
This compound is an invaluable tool for studying the dynamics of NAD+ metabolism and its role in various cellular processes. By introducing labeled precursors like deuterated nicotinamide (Nam-d4), researchers can trace the synthesis and degradation of NAD+ within cells.
Sirtuin Activity and NAD+ Consumption
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, DNA repair, and aging.[3][4] The activity of sirtuins is directly linked to the availability of NAD+.
Caption: Sirtuin pathway utilizing labeled this compound.
By quantifying the rate of incorporation of deuterium from Nam-d4 into the NAD+ pool and its subsequent consumption, the flux through the NAD+ salvage pathway and the activity of NAD+-consuming enzymes like sirtuins can be determined.
PARP Activity and DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are another family of enzymes that utilize NAD+ as a substrate, primarily involved in DNA repair and genome stability.[5][6] In response to DNA damage, PARP1 is activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on target proteins.
Caption: PARP activation and this compound consumption in DNA repair.
Isotopic tracing with this compound allows for the precise measurement of NAD+ consumption by PARPs under conditions of DNA damage, providing insights into the cellular response to genotoxic stress.
Experimental Workflow: Isotopic Tracing of NAD+ Metabolism
The following diagram outlines a typical experimental workflow for studying NAD+ dynamics using this compound.
Caption: Workflow for NAD+ metabolic flux analysis.
This workflow enables the determination of key parameters such as the rate of NAD+ synthesis and the half-life of the cellular NAD+ pool.
Conclusion
This compound is a powerful and indispensable tool for researchers studying NAD+ metabolism and its intricate connections to cellular health and disease. Its unique physical properties allow for precise and accurate quantification and tracing of NAD+ dynamics. By leveraging the methodologies outlined in this guide, scientists can gain deeper insights into the roles of NAD+ in critical signaling pathways, paving the way for the development of novel therapeutic strategies targeting NAD+ metabolism.
References
- 1. This compound (β-DPN-d4; β-NAD-d4; β-Nicotinamide Adenine Dinucleotide-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. Synthesis of [4S‐2H]NADH, [4R‐2H]NADH, [4‐2H2]NADH and [4‐2H]NAD+ cofactors through heterogeneous biocatalysis in heavy water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
Methodological & Application
Application Notes and Protocols for the Quantification of NAD+-d4 in Cellular Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] These enzymes are integral to a multitude of cellular processes such as energy metabolism, DNA repair, gene expression, and stress responses.[2] Consequently, the accurate quantification of intracellular NAD+ levels is crucial for research in aging, metabolic diseases, neurodegeneration, and oncology.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the quantification of NAD+ and its metabolites due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as NAD+-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.
These application notes provide a detailed protocol for the quantification of NAD+ in cell cultures using this compound as an internal standard. The protocol covers cell culture, sample extraction, LC-MS/MS analysis, and data processing.
NAD+ Signaling Pathways
The intracellular pool of NAD+ is maintained through a dynamic balance of biosynthesis, consumption, and recycling. The main pathways involved in NAD+ metabolism are the de novo synthesis pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide.[2] These pathways are interconnected and regulated by various enzymes that are themselves targets of therapeutic interest.
Caption: Overview of NAD+ biosynthetic and consumption pathways.
Experimental Workflow
The quantification of intracellular this compound involves a multi-step process that begins with cell culture and treatment, followed by a rapid and efficient extraction to quench metabolic activity and preserve the in vivo NAD+ levels. The extracts are then analyzed by LC-MS/MS, and the resulting data is processed to determine the concentration of NAD+.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
NAD+ standard
-
This compound internal standard
-
LC-MS grade water, methanol (B129727), acetonitrile (B52724), and formic acid
-
Ammonium acetate
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation
-
Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
-
Metabolite Extraction:
-
Immediately add 500 µL of ice-cold extraction solution (e.g., 80% methanol in water) containing the this compound internal standard at a known concentration (e.g., 100 nM) to each well.
-
Scrape the cells from the plate in the extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography
The separation of NAD+ can be achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The following is an example of a reversed-phase method.
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NAD+ | 664.1 | 428.1 | 25 |
| 136.1 | 40 | ||
| This compound | 668.1 | 428.1 | 25 |
| 140.1 | 40 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized by the user.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of both NAD+ and this compound using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of NAD+ and a fixed concentration of this compound. Process these standards in the same manner as the samples. Generate a calibration curve by plotting the peak area ratio of NAD+ to this compound against the concentration of NAD+.
-
Quantification: Determine the concentration of NAD+ in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the final NAD+ concentration to the cell number or protein content of the original sample.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of intracellular NAD+ using this compound as an internal standard by LC-MS/MS. The presented workflow, from sample preparation to data analysis, is designed to yield accurate and reproducible results. The provided LC-MS/MS parameters serve as a starting point and should be optimized for the specific instrumentation and experimental context. This method is a valuable tool for researchers investigating the role of NAD+ metabolism in health and disease.
References
Measuring NAD+ Synthesis Flux Using Deuterated Nicotinamide (NAD+-d4)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3][4][5] Dysregulation of NAD+ metabolism has been implicated in aging and a range of diseases, making the quantification of its synthesis and consumption (flux) a key area of research.[1][2][5][6] Stable isotope labeling with deuterated nicotinamide (d4-Nam or NAD+-d4), coupled with mass spectrometry, provides a powerful method to dynamically measure the rates of NAD+ synthesis and breakdown, offering deeper insights than static concentration measurements alone.[1][2][7][8] This document provides detailed application notes and protocols for utilizing this compound to measure NAD+ synthesis flux in both in vitro and in vivo models.
Principle of the Method
The core principle of this technique involves introducing a stable isotope-labeled precursor, such as d4-nicotinamide (d4-Nam), into a biological system.[1][7] Cells and tissues take up d4-Nam and incorporate it into the NAD+ pool through the salvage pathway, the primary route for NAD+ synthesis in mammals.[1] By tracking the rate of incorporation of the deuterium (B1214612) label into the NAD+ pool over time using liquid chromatography-mass spectrometry (LC-MS), the rate of NAD+ synthesis can be quantified.[1][2][9] Concurrently, the rate of disappearance of the unlabeled NAD+ provides a measure of its consumption or breakdown.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the major NAD+ biosynthetic pathways and the general experimental workflow for a d4-Nam labeling experiment.
Caption: Major NAD+ biosynthetic and consumption pathways.
Caption: General experimental workflow for NAD+ flux measurement.
Experimental Protocols
This section provides detailed methodologies for conducting NAD+ flux experiments using d4-Nam in both cell culture and animal models.
In Vitro Protocol: Mammalian Cell Culture
-
Cell Seeding and Culture:
-
Seed mammalian cells (e.g., HepG2, C2C12, HEK293T) in appropriate culture vessels (e.g., 6-well or 12-well plates).[10]
-
Culture cells in standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) until they reach the desired confluency (typically 70-80%).
-
-
Stable Isotope Labeling:
-
Prepare a stock solution of d4-nicotinamide (d4-Nam) in sterile water or culture medium.
-
For flux analysis, replace the standard growth medium with a medium containing a known concentration of d4-Nam. A common concentration range is 10-50 µM.[1][11]
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to capture the kinetics of NAD+ turnover.[7]
-
-
Sample Collection and Metabolite Quenching:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolic activity and lyse the cells, add a pre-chilled extraction solvent. A commonly used solvent is an 80:20 mixture of methanol and water, or a 40:40:20 mixture of acetonitrile, methanol, and water, often with a low concentration of formic acid.[12]
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysates thoroughly.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the extracted metabolites.
-
In Vivo Protocol: Mouse Models
-
Animal Acclimation and Diet:
-
Acclimate mice to the experimental conditions for at least one week.
-
Provide a standard chow diet and water ad libitum.
-
-
Administration of d4-Nicotinamide:
-
d4-Nam can be administered through various routes, including oral gavage, intraperitoneal (IP) injection, or intravenous (IV) injection.[2][13]
-
For oral administration, a typical dose is 200-500 mg/kg body weight.[10][14]
-
For IV administration, lower doses may be used. The choice of administration route can influence the bioavailability and tissue distribution of the tracer.[2][5][13]
-
-
Tissue Collection:
-
At specified time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize the mice according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, brain, kidney).[2][10]
-
Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[2]
-
Store the frozen tissues at -80°C until extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh a small piece of frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent (similar to the in vitro protocol) using a bead beater or other appropriate homogenizer.
-
Follow the same centrifugation steps as in the in vitro protocol to separate the metabolite-containing supernatant from the tissue debris.
-
LC-MS/MS Analysis
-
Instrumentation and Chromatography:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[1][3]
-
Separate metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for polar compounds like NAD+ and its precursors.[3][12]
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[15]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify d0-NAD+ and d4-NAD+.[1]
-
The precursor-to-product ion transitions for d0-NAD+ and d4-NAD+ will need to be optimized for the specific instrument used.
-
-
Data Analysis and Flux Calculation:
-
Integrate the peak areas for d0-NAD+ and d4-NAD+ at each time point.
-
Calculate the fractional enrichment of d4-NAD+ as: (d4-NAD+ / (d0-NAD+ + d4-NAD+)) * 100%.
-
The rate of NAD+ synthesis can be determined by fitting the fractional enrichment data to a one-phase exponential association model. The rate constant from this model represents the NAD+ turnover rate.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for NAD+ concentrations and turnover rates from published studies. These values can vary depending on the cell type, tissue, and experimental conditions.
Table 1: NAD+ Concentrations and Synthesis Rates in Mammalian Cell Lines
| Cell Line | Basal NAD+ Concentration (µM) | NAD+ Synthesis Rate (µM/h) | Reference |
| HepG2 | 400 - 700 | ~20-30 | [1][7] |
| Primary Rat Cardiomyocytes | 400 - 700 | ~15-25 | [1][7] |
| C2C12 | Varies | Not explicitly stated in provided abstracts | [10] |
| HEK293T | Varies | Not explicitly stated in provided abstracts | [10] |
Table 2: NAD+ Turnover Rates in Mouse Tissues
| Tissue | NAD+ Half-life (hours) | Relative Flux | Reference |
| Liver | ~2-4 | High | [2] |
| Small Intestine | ~2-3 | High | [2][4][5] |
| Spleen | ~2-3 | High | [2][4][5] |
| Kidney | ~4-6 | Moderate | [14] |
| Skeletal Muscle | ~10-15 | Low | [2][4][5] |
| Brain | Varies | Low | [14] |
Disclaimer: The data presented in these tables are compiled from various sources and should be considered as approximate values. Actual results may vary based on specific experimental protocols and conditions.
Applications in Research and Drug Development
-
Understanding Disease Pathophysiology: Measuring NAD+ flux can elucidate how metabolic pathways are altered in diseases such as metabolic syndrome, neurodegeneration, and cancer.[1]
-
Target Validation: This method can be used to determine if a specific enzyme in the NAD+ synthesis or consumption pathway is a viable drug target.
-
Pharmacodynamic Biomarker: NAD+ flux can serve as a pharmacodynamic biomarker to assess the in vivo efficacy of drugs that target NAD+ metabolism.
-
Nutraceutical Development: The technique is valuable for evaluating the ability of NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) to boost NAD+ levels in various tissues.[2][10]
The use of d4-nicotinamide as a stable isotope tracer provides a robust and quantitative method for measuring NAD+ synthesis and turnover rates. This technique offers a dynamic view of NAD+ metabolism that is not achievable with static concentration measurements alone. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and drug development professionals seeking to employ this powerful tool to advance our understanding of NAD+ biology and its role in health and disease.
References
- 1. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes. | Diabetes Research Centers [diabetescenters.org]
- 5. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - Watch Related Videos [visualize.jove.com]
- 7. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo NAD+-d4 Labeling in Mice: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for in vivo labeling of the Nicotinamide (B372718) Adenine Dinucleotide (NAD+) pool in mice using deuterated nicotinamide (d4-Nam). Stable isotope labeling is a powerful technique to study the dynamics of NAD+ metabolism, enabling the quantification of its synthesis and turnover rates in various tissues. These measurements are critical for understanding the roles of NAD+ in health, aging, and disease, and for evaluating the efficacy of therapeutic interventions targeting NAD+ metabolism. This protocol details the administration of d4-Nam, tissue collection and processing, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction to NAD+ Metabolism and Isotope Tracing
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in redox reactions and as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1] The levels of NAD+ are dynamically maintained through a balance of biosynthesis, salvage, and consumption pathways. Dysregulation of NAD+ metabolism has been implicated in a wide range of age-related diseases, making it a key target for therapeutic development.
Stable isotope tracing using deuterated precursors like d4-nicotinamide (d4-Nam) allows for the direct measurement of NAD+ flux. By introducing a labeled precursor, researchers can track its incorporation into the NAD+ pool and subsequent turnover, providing a dynamic view of its metabolism that cannot be obtained from static concentration measurements alone.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data on NAD+ turnover rates and labeled fractions in various mouse tissues following the administration of deuterated nicotinamide. These values are compiled from published studies and serve as a reference for expected outcomes.
Table 1: Estimated NAD+ Turnover Half-Life in Mouse Tissues
| Tissue | In vivo total NAD synthesis rate (nmol/min/g) | NAD Turnover Half-life (min) |
| Skeletal muscle | ~1.1 | ~300 |
| Lung | ~0.6 | ~250 |
| Brain | ~0.9 | ~240 |
| Spleen | ~1.2 | ~130 |
| Small intestine | ~1.7 | ~90 |
| Heart | ~5.2 | ~85 |
| Kidney | ~15 | ~30 |
| Liver | ~21 | ~30 |
| Blood | ~0.01 | ~2850 |
Data adapted from Mori et al., PLOS ONE, 2014. This table illustrates the significant variation in NAD+ turnover rates across different tissues, with the liver and kidney exhibiting the most rapid turnover.
Table 2: Labeled Fractions of NAD+ in Mouse Tissues After Continuous Infusion of d4-Nicotinamide
| Tissue | Labeled NAD+ Fraction (1 hr) | Labeled NAD+ Fraction (2 hr) | Labeled NAD+ Fraction (5 hr) |
| Liver | ~15% | ~25% | ~40% |
| Kidney | ~10% | ~20% | ~35% |
| Spleen | ~5% | ~10% | ~25% |
| Lung | ~5% | ~10% | ~20% |
| Small Intestine | ~8% | ~15% | ~30% |
| Skeletal Muscle | <5% | <5% | ~5% |
Data are estimations based on graphical representations from Liu et al., Cell Metabolism, 2018.[2] This table shows the time-dependent incorporation of the d4-label into the NAD+ pool of various tissues.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in in vivo NAD+-d4 labeling in mice.
Protocol 1: Administration of d4-Nicotinamide (d4-Nam)
Materials:
-
d4-Nicotinamide (d4-Nam)
-
Sterile 0.9% saline solution
-
Syringes and needles (appropriate gauge for the administration route)
-
Animal scale
Procedure:
-
Preparation of d4-Nam Solution:
-
Dissolve d4-Nam in sterile 0.9% saline to the desired concentration. A typical concentration for intraperitoneal injection is 10 mg/mL.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume for injection.
-
A common dosage for intraperitoneal (IP) injection is 100 mg/kg body weight.
-
For intravenous (IV) infusion, a continuous infusion at a rate of 0.3 nmol/g/min can be used to maintain a steady state of labeled precursor in the circulation.[2]
-
Oral gavage can also be performed with dosages ranging from 50 to 500 mg/kg.
-
-
Administration Technique (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-30 degree angle and inject the d4-Nam solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Tissue Collection and Processing
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles or bead homogenizer
-
Pre-chilled microcentrifuge tubes
-
Extraction solvent (e.g., 80:20 methanol:water or a 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid)
-
Centrifuge capable of 4°C
Procedure:
-
Tissue Harvesting:
-
At the desired time points after d4-Nam administration (e.g., 1, 2, 4, 8, 24 hours), euthanize the mice according to approved institutional protocols.
-
Quickly dissect the tissues of interest (e.g., liver, kidney, muscle, brain) and immediately snap-freeze them in liquid nitrogen to quench metabolic activity.
-
Store the frozen tissues at -80°C until extraction.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add the cold extraction solvent at a ratio of 1 mL per 50 mg of tissue.
-
Homogenize the tissue using a pre-chilled mortar and pestle or a bead homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout this process.
-
Vortex the homogenate for 1 minute.
-
Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the metabolites into a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC-MS/MS Parameters (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like NAD+.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
Mass Spectrometry: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for NAD+: m/z 664 -> 428
-
MRM Transition for NAD+-d3 (M+3): m/z 667 -> 428 (Note: In vivo, d4-Nam (M+4) is typically converted to d3-NAD+ (M+3) due to the exchange of the deuterium (B1214612) at the C4 position of the nicotinamide ring during redox cycling).[2]
-
Data Analysis:
-
Quantify the peak areas for both unlabeled NAD+ (m/z 664) and labeled NAD+-d3 (m/z 667).
-
Calculate the percentage of labeled NAD+ using the following formula:
-
% Labeled NAD+ = [Peak Area (NAD+-d3) / (Peak Area (NAD+) + Peak Area (NAD+-d3))] * 100
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and the experimental workflow.
References
Metabolic Flux Analysis of NAD+ Pathways Using Deuterium-Labeled NAD+ (NAD+-d4): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism, acting as a critical cofactor in redox reactions and as a substrate for signaling enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The dynamic balance of NAD+ synthesis, consumption, and recycling is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in aging and a variety of diseases, including metabolic disorders and neurodegeneration.[2][3] Metabolic flux analysis using stable isotope tracers, such as deuterium-labeled NAD+ (NAD+-d4), provides a powerful tool to quantitatively assess the rates of NAD+ biosynthesis and turnover, offering deep insights into the intricate dynamics of NAD+ metabolism.[4][5] These analyses are instrumental for understanding disease mechanisms and for the development of novel therapeutic strategies targeting NAD+ pathways.
This document provides detailed application notes and experimental protocols for conducting metabolic flux analysis of NAD+ pathways using this compound.
Signaling Pathways
The cellular NAD+ pool is maintained through a network of biosynthetic and salvage pathways. The primary pathways include the de novo synthesis from tryptophan, the Preiss-Handler pathway utilizing nicotinic acid, and the salvage pathway that recycles nicotinamide and its derivatives.[2][6]
Overview of major NAD+ biosynthetic and salvage pathways.
Experimental Workflow
The general workflow for metabolic flux analysis of NAD+ pathways using this compound involves several key stages, from cell culture and isotope labeling to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
General experimental workflow for NAD+ metabolic flux analysis.
Quantitative Data
The following tables summarize representative quantitative data obtained from metabolic flux analysis studies of NAD+ pathways. These values can vary depending on the cell type, tissue, and experimental conditions.
Table 1: NAD+ Synthesis and Breakdown Rates in Mammalian Cells [5]
| Cell Line | NAD+ Synthesis Rate (pmol/10^6 cells/h) | NAD+ Breakdown Rate (pmol/10^6 cells/h) | Total NAD+ (pmol/10^6 cells) |
| HEK293T | 92 | 86 | 1455 |
| HeLa | 110 | 105 | 1650 |
| A549 | 85 | 80 | 1300 |
Table 2: NAD+ Fluxes in Different Mouse Tissues [3][4]
| Tissue | NAD+ Flux from Tryptophan (μM/hour) | NAD+ Flux from Nicotinamide (μM/hour) | Total NAD+ Concentration (μM) |
| Liver | High | Moderate | 500-800 |
| Small Intestine | Low | High | 300-500 |
| Spleen | Low | High | 400-600 |
| Skeletal Muscle | Very Low | Low | 200-400 |
| Brain | Low | Moderate | 300-500 |
Experimental Protocols
Protocol 1: this compound Labeling and Sample Preparation from Cultured Cells
This protocol details the steps for labeling cultured mammalian cells with deuterated nicotinamide (d4-Nam) to trace NAD+ metabolism.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Deuterated nicotinamide (d4-Nam)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C[1]
-
Internal standard (e.g., 13C5-NAD+)[7]
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-incubate cells overnight in a medium containing unlabeled nicotinamide.[8]
-
Replace the medium with a fresh medium containing d4-Nam at a known concentration. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A time course experiment is recommended.[8]
-
-
Metabolism Quenching:
-
Metabolite Extraction:
-
Cell Lysis and Protein Precipitation:
-
Sample Processing:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.[1]
-
Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or the initial mobile phase for LC-MS analysis.[1]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of NAD+ Metabolites
This protocol provides a general method for the separation and detection of NAD+ and its deuterated isotopologues by LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar NAD+ metabolites.[9][10] A reversed-phase C18 column with an ion-pairing agent can also be employed.[7]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water[7]
-
Mobile Phase B: 5 mM ammonium acetate in methanol[7]
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 3 µL[7]
-
Column Temperature: 35°C[7]
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 98.5% B) and gradually decreases to elute the polar analytes.[7]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NAD+, NAD+-d3 (from d4-Nam), and the internal standard.
-
Collision Energy and other MS parameters: Optimize for each specific transition to achieve maximum sensitivity.
Data Analysis and Flux Calculation
-
Peak Integration and Quantification: Integrate the peak areas for each analyte and its isotopologues from the LC-MS/MS chromatograms.
-
Isotope Correction: Correct for the natural abundance of isotopes.
-
Flux Calculation: The rates of NAD+ synthesis and breakdown can be calculated by modeling the incorporation of the deuterium (B1214612) label into the NAD+ pool over time. This typically involves fitting the data to a one-compartment model with first-order kinetics for synthesis and breakdown.
Conclusion
Metabolic flux analysis using this compound is a robust and sensitive method for dissecting the complexities of NAD+ metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this powerful technique. Careful attention to sample handling, especially the rapid quenching of metabolism, is critical for obtaining accurate and reproducible results. The insights gained from these studies are invaluable for advancing our understanding of the roles of NAD+ in health and disease and for the development of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. A Method to Monitor the NAD+ Metabolome-From Mechanistic to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of NAD+ in Biological Samples by LC-MS/MS Using NAD+-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in various biological matrices using a stable isotope-labeled internal standard (NAD+-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs.[1][2] Accurate measurement of NAD+ levels is essential for research in aging, metabolic diseases, and neurodegeneration.[2][3] LC-MS/MS offers high sensitivity and specificity for quantifying metabolites.[4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting analytical variability, including matrix effects and extraction efficiency, ensuring robust and reliable quantification.[3][5][6] This method is based on the principle of stable isotope dilution, where a known amount of the labeled standard is spiked into the sample and corrects for analyte loss during sample preparation and analysis.
Experimental Workflow Overview
The overall experimental process involves sample collection, immediate quenching of metabolic activity, extraction of metabolites, addition of the this compound internal standard, separation by liquid chromatography, and detection by tandem mass spectrometry.
Caption: Workflow for NAD+ quantification using this compound.
Materials and Reagents
-
Standards: NAD+ hydrate (B1144303) (Sigma-Aldrich), this compound (CDN Isotopes or equivalent)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (Optima LC/MS grade), Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Equipment:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Analytical column (e.g., C18 or HILIC)
-
Centrifuge capable of 4°C
-
Vortex mixer, sonicator
-
Precision pipettes and appropriate labware
-
Detailed Protocols
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve NAD+ and this compound in LC-MS grade water to prepare 1 mg/mL primary stock solutions.
-
Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the NAD+ primary stock solution with water. A typical concentration range for the calibration curve is 0.5 µM to 50 µM.
-
-
Internal Standard (IS) Working Solution (e.g., 10 µM):
-
Dilute the this compound primary stock solution with the extraction solvent to a final concentration that yields a robust signal (e.g., 10 µM). This solution will be used to spike all samples, standards, and quality controls.
-
Sample Preparation and Extraction
The choice of extraction solvent is critical to quench metabolism and prevent the interconversion of NAD+ and NADH.[7][8] An acidic organic solvent mixture is highly effective for this purpose.[1][7][8]
-
Cell Culture (e.g., 1x10^6 cells):
-
Aspirate the culture medium and quickly wash cells with ice-cold PBS.
-
Immediately add 500 µL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).[7][8]
-
Add a defined volume of the this compound IS working solution to the extraction solvent just before use.
-
Scrape the cells on ice and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
-
Tissue (e.g., 20 mg):
-
Snap-freeze the tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent containing the this compound internal standard using a bead beater or sonicator.
-
Keep the sample on ice throughout the homogenization process.
-
-
Plasma (e.g., 50 µL):
-
Thaw plasma samples on ice.
-
Add 200 µL of ice-cold extraction solvent containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Final Processing (All Sample Types):
-
Centrifuge the extracts at >14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Method
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column[1][5] |
| Mobile Phase A | Water with 5 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 5 mM ammonium acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Linear gradient, e.g., 0-2 min (2% B), 2-8 min (2-98% B), 8-10 min (98% B), 10-12 min (2% B) |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 - 4.0 kV |
| Source Temperature | ~120 - 150 °C |
| Desolvation Temp. | ~400 - 550 °C |
Table 1: General LC-MS/MS Parameters.
MRM Transitions
The mass spectrometer will be set to monitor specific precursor-to-product ion transitions for both NAD+ and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NAD+ | 664.1 | 136.1 | ~45 |
| 664.1 | 428.1 | ~25 | |
| This compound | 668.1 | 140.1 | ~45 |
| 668.1 | 428.1 | ~25 |
Table 2: Example MRM Transitions for NAD+ and this compound. Note: These values should be optimized empirically on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected MRM transitions for both NAD+ and this compound in all samples, standards, and QCs.
-
Calibration Curve: Calculate the ratio of the peak area of NAD+ to the peak area of this compound for each standard. Plot this ratio against the known concentration of each standard. Perform a linear regression to generate a calibration curve (R² > 0.99 is desirable).
-
Sample Quantification: Calculate the peak area ratio (NAD+ / this compound) for each biological sample. Determine the concentration of NAD+ in the sample by interpolating this ratio onto the calibration curve.
-
Normalization: The final concentration should be normalized to the initial amount of biological material used (e.g., per mg of protein, per 10^6 cells, or per mL of plasma).
Assay Performance Characteristics
The following table summarizes typical performance data for a validated assay.
| Parameter | Typical Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µM |
| Lower Limit of Quantification (LLOQ) | ~0.5 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Typical Assay Validation Parameters.
NAD+ Signaling and Metabolism
NAD+ is central to cellular energy metabolism and signaling. It is synthesized through de novo pathways from tryptophan and salvage pathways from precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid (NA).[9][10] NAD+ is consumed by enzymes such as PARPs (DNA repair), sirtuins (deacetylases), and CD38 (calcium signaling), which regulate a wide array of cellular functions.[2][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of NAD+ metabolism in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAD+-d4 Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing stable isotope tracer experiments using deuterium-labeled nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursors, specifically focusing on d4-nicotinamide (NAM-d4), to investigate NAD+ metabolism. The protocols outlined below are intended for researchers in academia and industry, including those in drug development, who are seeking to quantify NAD+ synthesis, turnover, and flux in various biological systems.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme central to cellular metabolism, acting as a key player in redox reactions and as a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Dysregulation of NAD+ metabolism has been implicated in aging and a range of diseases, making it a critical target for therapeutic intervention.[3][4][5] Static measurements of NAD+ levels can be misleading as they do not capture the dynamic nature of its synthesis and consumption.[3] Stable isotope tracing using deuterium-labeled precursors, such as d4-nicotinamide, coupled with mass spectrometry, offers a powerful method to elucidate the kinetics of NAD+ metabolism in cells, tissues, and whole organisms.[3][6]
Signaling Pathways of NAD+ Biosynthesis
Cells synthesize NAD+ through two primary routes: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR).[7][8][9] The salvage pathway is the major source of NAD+ in mammals.[9][10]
Experimental Workflow for NAD+-d4 Tracer Studies
A typical this compound tracer experiment involves introducing a deuterium-labeled precursor, most commonly d4-nicotinamide (NAM-d4), into the biological system of interest. The incorporation of the deuterium (B1214612) label into the NAD+ pool and its metabolites is then monitored over time using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Protocol 1: In Vitro this compound Labeling in Cultured Cells
This protocol describes the steps for tracing NAD+ metabolism in adherent cell cultures using d4-nicotinamide.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
d4-Nicotinamide (NAM-d4) stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C[11]
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare fresh culture medium containing the final desired concentration of NAM-d4. A common starting concentration is 10-50 µM.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the NAM-d4 containing medium to the cells.
-
Time-Course Collection: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), perform the following rapid quenching and extraction procedure: a. Place the culture plate on ice. b. Aspirate the labeling medium and quickly wash the cells with ice-cold PBS. c. Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate). d. Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Metabolite Extraction: a. Scrape the cells in the cold methanol solution using a cell scraper. b. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube. c. Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Storage: Transfer the supernatant, which contains the metabolites, to a new clean tube. Store the samples at -80°C until LC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the general steps for preparing the extracted metabolites for injection into the LC-MS/MS system.
Materials:
-
Extracted metabolite samples (from Protocol 1)
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Ammonium acetate (B1210297) or formic acid (for mobile phase preparation)
Procedure:
-
Sample Drying: Dry the metabolite extracts to completeness using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite pellet in a specific volume of a suitable solvent, typically the initial mobile phase of the chromatography method (e.g., 50-100 µL of 5% acetonitrile in water). The reconstitution volume should be chosen to concentrate the sample appropriately.
-
Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
Data Presentation
The quantitative data from this compound tracer experiments are typically presented as the fractional enrichment of the labeled isotopologues over time. This data can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of NAD+ Isotopologues Over Time in Response to NAM-d4
| Time (hours) | M+0 (Unlabeled) | M+3 | M+4 |
| 0 | 1.000 ± 0.000 | 0.000 ± 0.000 | 0.000 ± 0.000 |
| 1 | 0.850 ± 0.021 | 0.135 ± 0.018 | 0.015 ± 0.003 |
| 2 | 0.720 ± 0.035 | 0.250 ± 0.029 | 0.030 ± 0.006 |
| 4 | 0.550 ± 0.041 | 0.390 ± 0.038 | 0.060 ± 0.009 |
| 8 | 0.350 ± 0.039 | 0.550 ± 0.042 | 0.100 ± 0.015 |
| 24 | 0.100 ± 0.015 | 0.750 ± 0.055 | 0.150 ± 0.020 |
Values are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. The M+3 isotopologue of NAD+ is often the most abundant due to the rapid exchange of the deuterium at the redox-active position.[6]
LC-MS/MS Parameters
The analysis of NAD+ and its metabolites is typically performed using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography coupled to a triple quadrupole mass spectrometer.[1][12]
Table 2: Example LC-MS/MS Parameters for NAD+ Metabolite Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 250 µL/min |
| Gradient | Optimized for separation of NAD+ metabolites[13] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Switching |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| NAD+ | Precursor Ion (m/z) -> Product Ion (m/z) |
| NAM-d4 | Precursor Ion (m/z) -> Product Ion (m/z) |
| NAD+-d3 | Precursor Ion (m/z) -> Product Ion (m/z) |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) |
Specific m/z values for precursor and product ions need to be determined empirically on the specific mass spectrometer being used.
Conclusion
The use of this compound tracer experiments provides a robust and quantitative method to investigate the dynamics of NAD+ metabolism. The protocols and guidelines presented here offer a framework for researchers to design and implement these powerful techniques in their own studies. Careful consideration of experimental design, sample handling, and data analysis is crucial for obtaining accurate and reproducible results that can shed light on the role of NAD+ in health and disease, and aid in the development of novel therapeutics targeting NAD+ metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of NAD Synthesis-Breakdown Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. goldmanlaboratories.com [goldmanlaboratories.com]
- 11. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with d4-Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] The study of NAD+ dynamics is crucial for understanding cellular physiology, aging, and various disease states.[1][3] Stable isotope tracing using deuterated nicotinamide (d4-nicotinamide) is a powerful technique to elucidate the kinetics of NAD+ synthesis and breakdown.[4][5][6] By replacing unlabeled nicotinamide with d4-nicotinamide in cell culture media, researchers can track the incorporation of the isotope into the NAD+ pool and its subsequent metabolic fate using mass spectrometry.[7]
These application notes provide detailed protocols for the preparation of cell culture media supplemented with d4-nicotinamide for the purpose of metabolic labeling and quantitative analysis of NAD+ metabolism.
Core Principles of d4-Nicotinamide Labeling
The fundamental principle involves culturing cells in a medium where standard nicotinamide is replaced with d4-nicotinamide.[8] This allows for the tracing of the labeled nicotinamide through the NAD+ salvage pathway.[9][10] A key consideration is the use of a base medium that is deficient in nicotinamide and the use of dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled nicotinamide present in standard serum.[8]
Upon entering the cell, d4-nicotinamide is converted to d4-nicotinamide mononucleotide (d4-NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[5][11] Subsequently, d4-NMN is adenylylated to form d4-NAD+.[5][11] Interestingly, due to cellular redox cycling, the deuterium (B1214612) at the C-4 position of the nicotinamide ring can be exchanged with a proton, leading to the formation of d3-NAD+ as the predominant labeled species observed in cells.[4][12]
Experimental Protocols
Preparation of d4-Nicotinamide Stock Solution
Materials:
-
d4-Nicotinamide (molecular weight will vary, check manufacturer's specifications)
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Under sterile conditions, such as in a laminar flow hood, accurately weigh the desired amount of d4-nicotinamide powder.
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of d4-nicotinamide in sterile water or DMSO. For example, if the molecular weight is 126.15 g/mol , dissolve 12.615 mg in 1 mL of solvent.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term use.
Preparation of d4-Nicotinamide-Containing Cell Culture Medium
Materials:
-
Nicotinamide-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
d4-Nicotinamide stock solution (from Protocol 1)
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile bottle-top filter (0.22 µm)
Procedure:
-
Start with a nicotinamide-free base medium. If using a powdered medium, reconstitute it in sterile, cell culture-grade water according to the manufacturer's instructions.
-
Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed serum is critical to reduce the concentration of unlabeled nicotinamide.[8]
-
Add other necessary supplements, such as L-glutamine and antibiotics, to their final concentrations.
-
Add the d4-nicotinamide stock solution to the supplemented base medium to achieve the desired final concentration. A common concentration used in studies is 2 µM.[5][6]
-
Bring the medium to the final volume with the nicotinamide-free base medium.
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.
Metabolic Labeling of Cells with d4-Nicotinamide
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow in standard culture medium.
-
Once the cells have reached the desired confluency, aspirate the standard medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS) to remove any residual unlabeled nicotinamide.
-
Add the pre-warmed d4-nicotinamide-containing medium to the cells.
-
Incubate the cells for the desired labeling period. The time required for significant labeling can vary depending on the cell type and experimental goals, but studies have shown significant incorporation within hours.[5][6]
-
Following incubation, the cells are ready for harvesting and subsequent analysis (e.g., LC-MS/MS analysis of NAD+ and its metabolites).
Data Presentation
The quantitative data from d4-nicotinamide tracing experiments are typically presented to show the rate of incorporation of the label into the NAD+ pool and the rate of NAD+ turnover.
Table 1: Example of Time-Course of d3-NAD+ and d0-NAD+ in HepG2 Cells [5][6]
| Incubation Time (hours) | d3-NAD+ (pmol/10^6 cells) | d0-NAD+ (pmol/10^6 cells) | Total NAD+ (pmol/10^6 cells) |
| 0 | 0 | 50.0 | 50.0 |
| 1 | 12.5 | 37.5 | 50.0 |
| 3 | 28.0 | 22.0 | 50.0 |
| 6 | 40.0 | 10.0 | 50.0 |
| 12 | 47.5 | 2.5 | 50.0 |
| 24 | 49.5 | 0.5 | 50.0 |
Table 2: Effect of d4-Nicotinamide Concentration on the Rate of NAD+ Synthesis (RS) in Different Cell Lines [5]
| Cell Line | d4-Nam Concentration (µM) | Rate of NAD+ Synthesis (RS) (pmol/h/10^6 cells) |
| Fao | 1 | 8.5 |
| 2 | 15.0 | |
| 5 | 25.0 | |
| 10 | 30.0 | |
| HepG2 | 1 | 5.0 |
| 2 | 9.0 | |
| 5 | 18.0 | |
| 10 | 22.0 | |
| HeLa | 1 | 12.0 |
| 2 | 20.0 | |
| 5 | 35.0 | |
| 10 | 40.0 |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: NAD+ Salvage Pathway for d4-Nicotinamide Metabolism.
Experimental Workflow
Caption: Workflow for d4-Nicotinamide Metabolic Labeling Experiment.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 6. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway Tracing for NAD+ Synthesis and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 12. Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity in NAD+-d4 Analysis
Welcome to the technical support center for NAD+-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity in this compound analysis using LC-MS/MS?
Poor signal intensity in this compound analysis can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Sample Degradation: NAD+ and its deuterated analog are susceptible to degradation, particularly in alkaline solutions and when exposed to heat or light.[1][2]
-
Suboptimal Sample Preparation: Inefficient extraction, inadequate removal of interfering matrix components, and sample loss during preparation can significantly reduce signal intensity.[3][4][5]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal.[6][7]
-
Poor Chromatographic Resolution: Inadequate separation of this compound from isobaric interferences or matrix components can result in ion suppression and a lower signal-to-noise ratio.[8][9]
-
Incorrect Mass Spectrometry Settings: Suboptimal ionization source parameters, incorrect precursor/product ion selection, or inadequate collision energy can all lead to poor signal intensity.[10][11]
-
Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer can lead to high background noise and reduced sensitivity.[9][12]
Q2: How can I prevent the degradation of this compound during sample collection and preparation?
Due to the inherent instability of NAD+ and its analogs, proper sample handling is critical.[13][14] Here are some key recommendations:
-
Rapid Quenching: Immediately quench metabolic activity upon sample collection. This is often achieved by using ice-cold solvents.[13][15]
-
Acidic Conditions: NAD+ is more stable in acidic conditions.[13] An extraction solvent containing formic acid is often recommended.[5][16]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process and store them at -80°C for long-term storage to minimize degradation.[15][17]
-
Avoid Alkaline pH: NAD+ degrades rapidly in alkaline solutions.[1]
-
Use of Internal Standards: While not preventing degradation, the use of a stable isotope-labeled internal standard, such as 13C5-NAD+, can help to normalize for any degradation that occurs during sample processing.[18]
Q3: What are the recommended extraction methods for this compound from biological samples?
The choice of extraction method depends on the biological matrix. However, a common and effective approach involves protein precipitation with a cold organic solvent mixture.
-
Acetonitrile:Methanol (B129727):Water (40:40:20) with 0.1 M Formic Acid: This method has been shown to be effective in quenching metabolism, extracting NAD+ metabolites, and minimizing their interconversion.[5][16]
-
80% Cold Methanol: This is another widely used method for extracting NAD+ metabolites from cells and tissues.[3][15]
Troubleshooting Guide: Low this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity in your this compound analysis.
Problem Area 1: Sample Preparation and Extraction
Question: My this compound signal is consistently low across all samples. What should I check in my sample preparation protocol?
Answer:
Low signal across all samples often points to a systemic issue in your sample preparation. Consider the following:
-
Extraction Efficiency: Your extraction solvent may not be efficiently lysing the cells or extracting the this compound.
-
Analyte Degradation: As previously mentioned, this compound is labile. Ensure your samples are kept cold and in an acidic environment during processing.
-
Matrix Effects: Complex biological samples contain numerous molecules that can interfere with the ionization of your analyte.[19]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inefficient Extraction | Compare your current extraction solvent with an alternative, such as the acidic acetonitrile:methanol:water mixture.[5][16] | Different solvent systems have varying efficiencies for extracting polar metabolites like this compound. |
| Sample Degradation | Review your protocol to ensure samples are kept on ice at all times and that extraction solvents are pre-chilled. Use fresh, acidic extraction buffers. | Minimizing temperature and maintaining an acidic pH are crucial for NAD+ stability.[13] |
| High Matrix Effects | Incorporate a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[4][20] | Reducing the complexity of the sample matrix can significantly decrease ion suppression.[6] |
| Sample Overloading | Dilute your sample extract before injection. | While it may seem counterintuitive, diluting the sample can reduce the concentration of matrix components that cause ion suppression, potentially leading to a better signal-to-noise ratio.[20] |
Problem Area 2: Liquid Chromatography
Question: I'm observing poor peak shape (e.g., broad or split peaks) and low intensity for my this compound signal. What could be the chromatographic issue?
Answer:
Poor peak shape directly impacts signal intensity by spreading the analyte over a wider elution time, thus lowering the peak height. Common causes include:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and broadening.[21]
-
Inappropriate Mobile Phase: The pH and composition of your mobile phase are critical for good chromatography of polar compounds like this compound.[4]
-
Mismatch between Injection Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[21]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Column Contamination | Flush the column with a strong solvent according to the manufacturer's instructions. If the problem persists, replace the column. | A clean, well-functioning column is essential for sharp, symmetrical peaks.[12][21] |
| Suboptimal Mobile Phase | Ensure the mobile phase pH is appropriate for your column and analyte. For HILIC separations, ensure proper mobile phase composition for retaining a polar analyte like this compound.[3][22] | The mobile phase composition dictates the retention and elution of the analyte, directly affecting peak shape. |
| Injection Solvent Mismatch | Reconstitute your sample in a solvent that is similar to or weaker than the initial mobile phase. | This ensures that the analyte band is focused at the head of the column, leading to sharper peaks.[23] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak fronting or tailing.[23] |
Problem Area 3: Mass Spectrometry
Question: My chromatography looks good, but the this compound signal is still very weak in the mass spectrometer. What MS parameters should I optimize?
Answer:
Even with perfect sample preparation and chromatography, suboptimal mass spectrometer settings will result in poor signal intensity. Key areas to investigate include:
-
Ion Source Parameters: The efficiency of ionization is highly dependent on the settings of the electrospray ionization (ESI) source.
-
MRM Transition: An incorrect or poorly optimized multiple reaction monitoring (MRM) transition will result in a weak or non-existent signal.
-
Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity.[9]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Ion Source Settings | Perform an infusion analysis of an this compound standard to optimize source parameters such as capillary voltage, gas flow, and temperature. | Each analyte has optimal ionization conditions that need to be determined empirically.[24] |
| Incorrect MRM Transition | Verify the precursor and product ions for this compound. Infuse a standard to confirm the most intense and specific transitions. | The selection of the most abundant and stable fragment ion is crucial for sensitivity in MRM mode.[10] |
| Instrument Contamination | Clean the ion source, including the capillary and skimmer, according to the manufacturer's protocol. | A clean ion source is essential for efficient ion generation and transmission.[9][12] |
| Mass Calibration Drift | Perform a mass calibration of the instrument. | An uncalibrated instrument may not be accurately measuring the mass of the precursor and product ions, leading to signal loss.[9] |
Experimental Protocols
Protocol 1: Sample Extraction from Mammalian Cells
This protocol is adapted from methods described for the extraction of NAD+ and its metabolites.[5][16]
-
Cell Culture: Grow mammalian cells to the desired confluency.
-
Quenching and Lysis:
-
Aspirate the culture medium.
-
Immediately add 1 mL of ice-cold extraction solvent (40% acetonitrile, 40% methanol, 20% water with 0.1 M formic acid) per 1 million cells.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
Analysis:
-
Centrifuge the reconstituted sample at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be adapted for this compound analysis.
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like this compound.[3][22]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: 95% Acetonitrile with 5% water, 10 mM ammonium acetate, and 0.1% formic acid.
-
Gradient: A gradient from high organic (e.g., 95% B) to a lower percentage of B to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45 °C.[25]
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Determine the m/z of the this compound parent ion.
-
Product Ion (Q3): Determine the m/z of the most stable and abundant fragment ion after collision-induced dissociation.
-
Optimization: Optimize collision energy and other MS parameters by infusing a pure this compound standard.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.
Caption: Key factors influencing this compound signal intensity in LC-MS/MS analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 14. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. providiongroup.com [providiongroup.com]
- 21. agilent.com [agilent.com]
- 22. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. restek.com [restek.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise in NAD+-d4 experiments
Welcome to the technical support center for NAD+-d4 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing background noise and troubleshooting common issues encountered during stable isotope tracing studies of NAD+ metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound LC-MS experiments?
A1: Background noise in this compound LC-MS experiments can originate from several sources:
-
Chemical Noise: This is a major contributor and includes impurities from solvents, plasticizers leaching from labware (e.g., tubes, pipette tips), and contaminants from the biological matrix itself.
-
Isotopic Interference: Naturally occurring isotopes of other molecules in the sample can have the same mass-to-charge ratio (m/z) as this compound, leading to isobaric interference. Additionally, the unlabeled (d0) NAD+ in the sample will have naturally occurring isotopes (e.g., 13C) that can contribute to the signal in the d4 channel, a phenomenon known as isotopic cross-talk.
-
Instrumental Noise: This can arise from the LC-MS system itself, including the ion source, detector, and electronics. An unstable spray in the electrospray ionization (ESI) source is a common cause of instrumental noise.
-
Sample Preparation Artifacts: Contaminants introduced during sample extraction and handling can contribute to background noise. Incomplete quenching of metabolic activity can also lead to the degradation of NAD+, affecting measurement accuracy.
Q2: How can I differentiate a true this compound signal from background noise?
A2: Differentiating a true signal from noise is critical for accurate quantification. Key strategies include:
-
Blank Analysis: Always run a blank sample (matrix without the this compound tracer) through the entire experimental workflow. This helps identify consistent background ions that can be subtracted from your experimental samples.
-
Chromatographic Separation: Good chromatographic separation is essential to resolve this compound from other interfering compounds.
-
Signal-to-Noise Ratio (S/N): A generally accepted minimum S/N for reliable quantification is 10:1. For detection, a minimum of 3:1 is often used.
-
Isotopic Pattern Analysis: The isotopic distribution of the this compound peak should be consistent and predictable. Deviations may indicate the presence of interfering species.
Q3: My signal-to-noise ratio is low. What are the first things I should check?
A3: If you are experiencing a low signal-to-noise ratio, consider the following initial troubleshooting steps:
-
Check Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminated mobile phases are a frequent source of high background.
-
Clean the Ion Source: A dirty ion source can significantly increase background noise and suppress the analyte signal. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.
-
Optimize MS Parameters: Re-optimize the mass spectrometer settings for this compound, including spray voltage, gas flows, and collision energy, to ensure maximum signal intensity.
-
Evaluate Sample Preparation: Review your sample preparation protocol for potential sources of contamination or sample loss. Ensure that metabolic quenching is rapid and complete.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
| Problem | Possible Causes | Recommended Solutions |
| High Background Noise in Chromatogram | 1. Contaminated solvents or reagents.2. Dirty LC-MS system (ion source, column, tubing).3. Leaching of plasticizers from labware.4. Environmental contaminants in the lab air. | 1. Use fresh, high-purity, LC-MS grade solvents and additives. Filter all mobile phases.2. Clean the ion source. Flush the LC system and consider replacing the column if it's old or contaminated.3. Switch to glass or polypropylene (B1209903) labware. Avoid prolonged storage of solvents in plastic containers.4. Ensure a clean laboratory environment and consider using a fume hood for sample preparation. |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Secondary interactions with the stationary phase. | 1. Replace the column with a new one of the same type. Use a guard column to protect the analytical column.2. Adjust the mobile phase pH to ensure NAD+ is in a single ionic form.3. Modify the mobile phase composition, for example, by changing the organic solvent or the concentration of the buffer. |
| Inconsistent Retention Times | 1. Unstable LC pump performance (fluctuating pressure).2. Air bubbles in the LC system.3. Column temperature fluctuations.4. Changes in mobile phase composition. | 1. Check the LC pump for leaks and ensure proper maintenance.2. Degas the mobile phases thoroughly.3. Use a column oven to maintain a stable temperature.4. Prepare fresh mobile phase daily and ensure accurate mixing. |
| Isotopic Cross-talk from Unlabeled NAD+ | Natural abundance of heavy isotopes (e.g., 13C) in the unlabeled NAD+ contributing to the this compound signal. | Utilize data analysis software that can correct for the natural isotopic abundance. This is particularly important when the concentration of unlabeled NAD+ is much higher than the labeled form. |
Quantitative Data Summary
The following table provides illustrative examples of how different experimental parameters can impact the signal-to-noise ratio (S/N) in this compound experiments. The values presented are for demonstration purposes to highlight the relative effects of these parameters. Actual S/N values will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Condition A | S/N (Illustrative) | Condition B | S/N (Illustrative) | Rationale for Improvement |
| Mobile Phase Solvent Purity | HPLC Grade Acetonitrile | 50 | LC-MS Grade Acetonitrile | 200 | LC-MS grade solvents have fewer impurities, resulting in lower background noise. |
| Ion Source Cleanliness | Dirty | 30 | Clean | 150 | A clean ion source improves ionization efficiency and reduces background ions. |
| Collision Energy (MS/MS) | Sub-optimal | 80 | Optimized | 250 | Optimized collision energy maximizes the production of specific fragment ions, enhancing the signal. |
| Sample Extraction Solvent | 80% Methanol | 120 | 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid | 180 | The acidic organic solvent mixture can improve extraction efficiency and stability of NAD+ metabolites.[1] |
Experimental Protocols
Detailed Methodology for this compound Stable Isotope Tracing in Mammalian Cells
This protocol outlines a general workflow for conducting a stable isotope tracing experiment using this compound in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the medium with fresh culture medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the specific cell type and experimental goals.
2. Quenching and Metabolite Extraction:
-
After the desired labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolic activity by adding a pre-chilled extraction solvent. A commonly used solvent is a mixture of 40% acetonitrile, 40% methanol, and 20% water with 0.1 M formic acid, kept at -20°C.[1]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing periodically.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a suitable column for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile). A gradient elution is used to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for both unlabeled NAD+ and this compound.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both unlabeled NAD+ and this compound.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of this compound to determine the extent of its incorporation into the cellular NAD+ pool.
Visualizations
NAD+ Salvage Pathway
The following diagram illustrates the NAD+ salvage pathway, a key pathway for NAD+ synthesis that is often studied using this compound tracers.
Caption: NAD+ Salvage Pathway showing synthesis from Nicotinamide (Nam) and consumption.
Experimental Workflow for this compound Tracing
This diagram outlines the key steps in a typical this compound stable isotope tracing experiment.
References
Technical Support Center: Navigating the Chromatographic Separation of NAD+ Isotopologues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of Nicotinamide Adenine Dinucleotide (NAD+) isotopologues by chromatography.
Troubleshooting Guide
Issue: Poor Chromatographic Resolution of NAD+ Isotopologues
Q1: We are observing poor peak separation between heavy and light NAD+ isotopologues. What are the common causes and how can we improve resolution?
A1: Poor resolution is a frequent challenge due to the subtle mass difference between isotopologues. Several factors can contribute to this issue. Here are the primary causes and potential solutions:
-
Suboptimal Stationary Phase: The choice of chromatography column is critical. For NAD+ isotopologues, which are highly polar, a column that enhances retention and selectivity for polar compounds is necessary.
-
Recommendation: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC columns are effective for retaining and separating polar analytes like NAD+. For reversed-phase chromatography, consider using an ion-pairing agent.
-
-
Inadequate Mobile Phase Composition: The mobile phase composition, including the organic solvent, buffer concentration, and pH, significantly impacts selectivity.
-
Recommendation: In HILIC, a high percentage of organic solvent (typically acetonitrile) in the mobile phase is required for retention. A shallow gradient elution, with a slow and steady increase in the aqueous component, can effectively separate isotopologues. For ion-pairing reversed-phase liquid chromatography, optimizing the concentration of the ion-pairing agent is crucial.
-
-
Incorrect Flow Rate: A high flow rate can lead to peak broadening and reduced resolution.
-
Recommendation: Optimize the flow rate. Slower flow rates generally allow for better separation, though this will increase run times. Start with a lower flow rate and incrementally increase it to find the best balance between resolution and analysis time.
-
Q2: We are using a HILIC column, but are still seeing co-elution of our NAD+ isotopologues. What specific adjustments can we make?
A2: Even with a HILIC column, fine-tuning the method is often necessary. Consider the following adjustments:
-
Gradient Optimization: The gradient slope is a powerful tool for improving resolution.
-
Recommendation: Implement a shallower gradient. A slow, linear gradient of the aqueous buffer into the organic mobile phase can enhance the separation between closely eluting compounds. For example, a gradient starting at 95% acetonitrile (B52724) and decreasing to 85% over 10-15 minutes can be effective.
-
-
Buffer pH and Concentration: The pH of the mobile phase can alter the charge state of NAD+ and its interaction with the stationary phase.
-
Recommendation: Experiment with the pH of your aqueous mobile phase. A common buffer is ammonium (B1175870) acetate (B1210297) or ammonium carbonate, and adjusting the pH can sometimes improve selectivity. Also, ensure the buffer concentration is optimal for your column and system.
-
-
Column Temperature: Temperature can influence viscosity and reaction kinetics, affecting retention times and peak shape.
-
Recommendation: Vary the column temperature. While often overlooked, adjusting the temperature (e.g., in 5°C increments) can sometimes provide the needed change in selectivity to resolve isotopologues.
-
Frequently Asked Questions (FAQs)
Q3: What is the most recommended chromatographic method for separating NAD+ isotopologues?
A3: While several methods exist, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is frequently cited as a highly effective technique for the separation of NAD+ and its isotopologues. HILIC is well-suited for retaining and separating these polar molecules, often providing superior resolution compared to traditional reversed-phase chromatography. Ion-pairing reversed-phase liquid chromatography is another viable option.
Q4: Can I use reversed-phase chromatography without an ion-pairing agent to separate NAD+ isotopologues?
A4: Standard reversed-phase chromatography (e.g., with a C18 column) is generally not effective for separating NAD+ isotopologues. NAD+ is highly polar and will have very little retention on a non-polar stationary phase, leading to elution in or near the void volume and no separation. The use of an ion-pairing agent is typically required to achieve retention and separation in a reversed-phase system.
Q5: How does the choice of mass spectrometer impact the analysis of NAD+ isotopologues?
A5: A high-resolution mass spectrometer, such as a triple quadrupole (QqQ) or a Q-Exactive Orbitrap, is highly recommended. These instruments provide the necessary mass accuracy and resolution to distinguish between the small mass differences of the isotopologues. A triple quadrupole mass spectrometer is particularly useful for targeted quantification using Multiple Reaction Monitoring (MRM).
Q6: What are some common sample preparation pitfalls to avoid when analyzing NAD+ isotopologues?
A6: Proper sample preparation is crucial for accurate analysis. Key considerations include:
-
Efficient Extraction: NAD+ must be efficiently extracted from the biological matrix. A common method involves protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.
-
Minimizing Degradation: NAD+ is susceptible to degradation. It is important to keep samples cold and process them quickly. The use of internal standards is highly recommended to account for any sample loss during preparation and analysis.
-
Removal of Interfering Species: Biological samples are complex. Ensure your sample preparation method effectively removes lipids, salts, and other components that can interfere with the chromatography and mass spectrometry analysis.
Quantitative Data Summary
Table 1: Example HILIC Gradient for NAD+ Isotopologue Separation
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Flow Rate (mL/min) |
| 0.0 | 5 | 95 | 0.3 |
| 2.0 | 5 | 95 | 0.3 |
| 12.0 | 15 | 85 | 0.3 |
| 12.1 | 50 | 50 | 0.3 |
| 14.0 | 50 | 50 | 0.3 |
| 14.1 | 5 | 95 | 0.3 |
| 20.0 | 5 | 95 | 0.3 |
Note: This is an example gradient and should be optimized for your specific column and system.
Table 2: Comparison of Chromatographic Approaches
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| HILIC | Polar (e.g., amide, silica) | High organic | Good retention and resolution for polar analytes. | Can be sensitive to water content in the sample; longer equilibration times. |
| Ion-Pairing RP | Non-polar (e.g., C18) | Aqueous with ion-pairing agent | Utilizes common RP columns. | Ion-pairing agents can suppress MS signal and contaminate the system. |
Experimental Protocols & Workflows
Detailed Methodology: HILIC-MS/MS for NAD+ Isotopologue Analysis
-
Sample Extraction:
-
Homogenize tissue or cell samples in 80% methanol on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase conditions (e.g., 95% acetonitrile with 5% aqueous buffer).
-
-
Chromatographic Separation:
-
Column: HILIC column (e.g., amide-based, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Utilize a shallow gradient similar to the one described in Table 1.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Set up specific precursor-to-product ion transitions for both light and heavy NAD+ isotopologues.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal NAD+ signal.
-
Visualizations
Technical Support Center: NAD+-d4 Sample Preparation
Welcome to the technical support center for NAD+-d4 sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the instability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm observing low and inconsistent yields of this compound in my samples after extraction. What are the likely causes?
A1: Low and variable this compound recovery is a common issue stemming from its inherent instability. The primary factors contributing to this are:
-
Suboptimal pH: NAD+ is labile in alkaline conditions, while its reduced form, NADH, is unstable in acidic environments.[1][2] The pH of your extraction buffer is critical for preserving the desired form.
-
Elevated Temperatures: Enzymatic and chemical degradation of this compound accelerates at higher temperatures.[1] All steps of the sample preparation should be performed on ice or at 4°C.
-
Enzymatic Degradation: Endogenous enzymes such as CD38, CD73, and PARPs can rapidly degrade NAD+.[3][4][5] It is crucial to quench metabolic activity immediately upon sample collection.
-
Light Exposure: NAD+ solutions are sensitive to light, which can contribute to degradation.[2] Samples should be protected from light as much as possible.
-
Delayed Processing: The longer the delay between sample collection and extraction, the greater the potential for degradation.[1]
Q2: My measured NAD+/NADH ratio is physiologically improbable. What could be causing this discrepancy?
A2: An inaccurate NAD+/NADH ratio is often a result of the interconversion of NAD+ and NADH during sample preparation.[1] Key factors include:
-
Inappropriate Extraction Buffer: Using a single extraction method for both NAD+ and NADH can lead to the degradation of one form while preserving the other. Acidic extractions stabilize NAD+ but destroy NADH, whereas alkaline extractions stabilize NADH but degrade NAD+.[1]
-
Ineffective Quenching of Metabolism: Failure to rapidly halt enzymatic activity can lead to an artificial shift in the NAD+/NADH ratio.[1][6]
Q3: What are the best practices for storing samples and extracts containing this compound?
A3: Proper storage is vital for maintaining the integrity of this compound.
-
Tissues and Cells: Immediately snap-freeze tissue samples in liquid nitrogen after collection.[6] Store at -80°C until extraction.
-
Aqueous Solutions: Aqueous solutions of NAD+ are most stable at a pH between 2 and 6.[2] For long-term storage, single-use aliquots should be stored at -70°C, where they are stable for at least six months.[2] For short-term storage, neutral or slightly acidic solutions are stable at 0°C for at least two weeks.[2]
-
Powder Form: In its solid form, NAD+ is very hygroscopic and should be stored desiccated at -20°C.[2]
Troubleshooting Guides
Issue 1: Low this compound Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Extraction pH | Verify the pH of your extraction buffer. | For NAD+ quantification, use an acidic extraction buffer (e.g., 0.1 M formic acid).[1] |
| High Temperature | Ensure all steps are performed in a cold environment. | Keep samples on dry ice or in an ice bath throughout the extraction process. Centrifuge at 4°C.[1] |
| Enzymatic Activity | Implement rapid quenching of metabolic processes. | Immediately freeze-clamp tissues or use ice-cold extraction buffers to stop enzymatic reactions.[6] |
| Light Exposure | Minimize light exposure during sample handling. | Use amber-colored tubes and keep samples covered or in a dark environment. |
| Suboptimal Lysis | Ensure complete cell or tissue disruption. | Use a bead beater or cryo-pulverizer for thorough homogenization of tissue samples.[1] |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Homogenization | Standardize the homogenization procedure. | Ensure each sample is homogenized for the same duration and at the same intensity.[1] |
| Pipetting Errors | Use calibrated pipettes and proper techniques. | This is especially critical when handling small volumes of standards and samples.[1] |
| Time Delays | Process all samples in a consistent and timely manner. | Delays between homogenization, extraction, and analysis can introduce variability.[1] |
| Plate Edge Effects | Avoid using the outer wells of 96-well plates. | These wells are more susceptible to temperature fluctuations, which can lead to inconsistent results.[1] |
Experimental Protocols
Protocol 1: Acidic Extraction for this compound Quantification from Tissues
This protocol is optimized for the stable extraction of NAD+.
-
Tissue Preparation: Weigh 20-30 mg of frozen tissue and keep it on dry ice.
-
Homogenization: In a pre-chilled tube, add the frozen tissue to 600 µL of ice-cold extraction solvent (40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).[1]
-
Mechanical Lysis: Homogenize the tissue using a bead beater or cryo-pulverizer until no visible tissue fragments remain.[1]
-
First Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
Second Centrifugation: Centrifuge again at 16,000 x g for 5 minutes at 4°C to remove any remaining precipitate.[1]
-
Analysis: The supernatant is now ready for LC-MS analysis.
Protocol 2: Alkaline Extraction for NADH Quantification from Tissues
This protocol is designed for the stable extraction of the reduced form, NADH.
-
Tissue Preparation: Weigh 20-30 mg of frozen tissue and keep it on dry ice.
-
Homogenization: In a pre-chilled tube, add the frozen tissue to 500 µL of ice-cold 0.1 M KOH.[1]
-
Mechanical Lysis: Thoroughly homogenize the tissue.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.[1]
Visual Guides
Caption: General experimental workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
how to resolve co-eluting peaks in NAD+ metabolome analysis
Welcome to the technical support center for NAD+ metabolome analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing the challenge of co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I suspect I have co-eluting peaks in my NAD+ chromatogram. What are the initial steps to diagnose this issue?
A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, can lead to inaccurate quantification and identification.[1][2] The first step is to carefully examine your chromatogram for any signs of peak asymmetry.
Troubleshooting Steps:
-
Visual Peak Shape Analysis: Look for tell-tale signs of co-elution such as peak fronting, tailing, or the presence of a "shoulder" on the peak.[2] A pure peak should ideally be symmetrical and Gaussian-shaped. A shoulder is a more definitive indicator of co-elution than simple tailing, which can also be caused by other column or system issues.[2]
-
Detector-Assisted Purity Analysis:
-
Diode Array Detector (DAD/PDA): If you are using a DAD, you can assess peak purity across the entire UV-Vis spectrum of the peak. The detector software can calculate a peak purity index. If the spectra at the beginning, apex, and end of the peak are not identical, it's a strong indication of co-elution.[1]
-
Mass Spectrometry (MS): When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. If the mass spectrum changes (i.e., different ions are present or their ratios change), this confirms that multiple compounds are eluting at the same time.[2]
-
Q2: How can I improve the separation of critical NAD+ metabolites and their isomers, such as NAD+ and NAAD?
A2: The separation of structurally similar NAD+ metabolites, especially isomers like nicotinic acid adenine (B156593) dinucleotide (NAAD) which can co-elute with NAD+, is a common challenge.[3] Optimizing your liquid chromatography (LC) method is crucial.
Strategies for Improved Separation:
-
Chromatography Mode Selection: For the highly polar compounds in the NAD+ metabolome, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective separation technique.[3][4][5] HILIC columns, such as those with amino or zwitterionic stationary phases, provide good retention and resolution for these water-soluble metabolites.[3][6]
-
Column Chemistry: If you are using a particular HILIC column and still facing co-elution, consider trying a different HILIC column chemistry. For example, an amino-modified HILIC column has been shown to provide good retention and peak shape for the NADome.[3] Porous graphitic carbon (PGC) columns can also offer unique selectivity.[3]
-
Mobile Phase Optimization:
-
Organic Solvent: Varying the ratio of your organic solvent (typically acetonitrile (B52724) in HILIC) to the aqueous phase can significantly impact retention and selectivity.[7]
-
pH and Buffer: Adjusting the pH of the mobile phase can alter the ionization state of the analytes, thereby changing their retention times.[7] Ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are common buffers used in HILIC that are compatible with mass spectrometry.[3][8]
-
Gradient Profile: Optimizing the gradient slope can improve the separation of closely eluting peaks. A shallower gradient can often provide better resolution.[7]
-
Experimental Protocols
Protocol 1: Sample Extraction for NAD+ Metabolome Analysis to Minimize Interferences
A robust sample preparation protocol is critical to obtaining clean chromatograms and minimizing co-elution from matrix components. An acidic extraction method has been shown to be efficient in maintaining the integrity of the NADome for LC-MS analysis.[3][9]
Materials:
-
Extraction Solvent: Pre-chilled (-20°C) 40:40:20 (v/v/v) acetonitrile:methanol:water with 0.1 M formic acid.[4][9]
-
Neutralization Solution: 15% (w/v) ammonium bicarbonate, ice-cold.[4]
-
Internal Standards (optional but recommended).
Procedure:
-
Quenching: Rapidly quench metabolic activity in your biological sample (e.g., cells, tissue) by flash-freezing in liquid nitrogen.
-
Extraction: Add the pre-chilled extraction solvent to your sample. For cultured cells, this can be done directly in the culture plate.
-
Homogenization: For tissues, homogenize the sample in the extraction solvent on ice. For cells, scrape them into the solvent.
-
Incubation: Vortex the mixture and incubate on ice for approximately 3 minutes.[4]
-
Neutralization: Add an appropriate volume of the ice-cold ammonium bicarbonate solution to neutralize the acidic extract.[4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for NAD+ Metabolome Analysis
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Ion-Pairing Chromatography |
| Principle | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase.[8] | An ion-pairing agent is added to the mobile phase to form neutral ion pairs with charged analytes, which are then retained on a non-polar stationary phase.[10][11] |
| Advantages for NADome | Excellent retention for highly polar NAD+ metabolites.[3][5] High organic mobile phase enhances MS sensitivity.[8] | Can provide good separation of charged nucleotides.[10] |
| Common Stationary Phases | Amino, Amide, Zwitterionic (e.g., sulfoalkylbetaine), Silica.[3][6] | C18, C8. |
| Typical Mobile Phases | Acetonitrile/water with ammonium acetate or formate.[3][8] | Acetonitrile/water with an ion-pairing agent like trifluoroacetic acid (TFA) or trialkylamines.[11] |
| Considerations | Column equilibration can be longer. Potential for peak shape issues if not optimized. | Ion-pairing agents can suppress MS signal and contaminate the system. |
Visualizations
Diagram 1: Troubleshooting Workflow for Co-eluting Peaks
Caption: A decision tree for diagnosing and resolving co-eluting peaks.
Diagram 2: Logic for Selecting a Chromatography Method
Caption: A flowchart guiding the choice of chromatography for NAD+ analysis.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
ensuring complete cell lysis for accurate NAD+ measurement
Welcome to the technical support center for NAD+ quantification. This resource is designed for researchers, scientists, and drug development professionals to ensure complete cell lysis and achieve accurate and reproducible NAD+ measurements.
Frequently Asked Questions (FAQs)
Q1: Why is complete cell lysis crucial for accurate NAD+ measurement?
Complete cell lysis is the critical first step to release all intracellular NAD+ into the extraction buffer. Incomplete lysis will result in an underestimation of the total NAD+ pool, leading to inaccurate and unreliable data. Different cell types and tissues vary in their resistance to lysis, requiring optimized methods to ensure all cellular compartments are disrupted.
Q2: What are the main challenges in lysing cells for NAD+ analysis?
The primary challenges include:
-
Preventing NAD+ Degradation: NAD+ is a labile molecule susceptible to degradation by NAD-consuming enzymes (e.g., PARPs, sirtuins, CD38) that are released upon cell lysis.[1][2]
-
Avoiding Interconversion: The redox state of the sample can be altered during extraction, with potential interconversion between NAD+ and its reduced form, NADH.[3][4]
-
Ensuring Complete Homogenization: Tissues, especially fibrous ones, can be difficult to homogenize completely, which is a common reason for low yields.[2]
Q3: What is the difference between measuring intracellular and extracellular NAD+?
Intracellular NAD+ (iNAD+) is found within the cell, where it acts as a critical coenzyme in metabolism and signaling.[5][6] Extracellular NAD+ (eNAD+) is present in the extracellular space and bodily fluids like plasma.[5][6] The concentration of iNAD+ is significantly higher (approximately 500-fold) than eNAD+.[5][6] Therefore, even minor cell lysis during the collection of extracellular samples can artificially inflate eNAD+ measurements.[5][6]
Troubleshooting Guide
Problem 1: Consistently low NAD+ yields across all samples.
This often points to a systemic issue in the experimental workflow.
| Potential Cause | Recommended Solution |
| Improper Sample Handling & Storage | NAD+ is unstable. Flash-freeze tissues or cell pellets in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles, which cause significant degradation.[2] |
| Suboptimal Extraction Method | The chosen extraction method must efficiently inactivate NAD-consuming enzymes. Acidic extraction methods are generally preferred for preserving NAD+. A commonly used solvent is a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid.[2][3][4] |
| Incomplete Homogenization | Visually inspect the homogenate for any remaining tissue or cell clumps.[2] For tough tissues, use mechanical disruption methods like bead beating or cryo-pulverization. Ensure homogenization is performed on ice to minimize enzymatic activity.[2] |
| Poor Reagent Quality | Use high-purity, fresh solvents and buffers. Ensure extraction buffers are pre-chilled or heated as required by the specific protocol to inhibit enzymatic degradation.[2] |
| Incorrect Assay Calibration | Verify that the detection instrument (e.g., plate reader, HPLC, LC-MS) is calibrated correctly.[2] Prepare fresh NAD+ standard solutions for each experiment, as standards can degrade over time.[2] |
Problem 2: High variability in NAD+ levels between biological replicates.
High variability can mask true biological differences and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization process. Ensure each sample is treated for the same duration and at the same intensity.[2] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper techniques, especially for small volumes of standards and samples.[2] |
| Time Delays in Processing | Process all samples promptly and consistently after thawing. Delays can lead to variable degradation of NAD+ between samples.[2] Enzymes in lysates can rapidly deplete NADH, so deproteinization is recommended.[7] |
| Interconversion of NAD+ and NADH | The choice of extraction buffer is critical. Acidic conditions preserve NAD+ while degrading NADH, whereas alkaline conditions preserve NADH and degrade NAD+.[2][8] For simultaneous measurement, methods that minimize interconversion, such as using a 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid solution, are recommended.[3][4] |
Experimental Protocols & Workflows
A generalized workflow for NAD+ extraction and measurement is crucial for reproducibility.
Caption: Generalized workflow for NAD+ extraction and quantification.
Protocol 1: Acidic Extraction for NAD+ Measurement from Cultured Cells
This protocol is optimized for the stable extraction of NAD+ for analysis by LC-MS or HPLC.[2][3][9]
-
Cell Harvesting : Aspirate the culture medium. For adherent cells, wash the cell monolayer (e.g., in a 6-well plate) with 1 mL of ice-cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash with ice-cold PBS.
-
Metabolism Quenching : Immediately add 300-500 µL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) directly to the plate or cell pellet.[2][9]
-
Cell Lysis : Scrape adherent cells using a cell scraper. Transfer the lysate to a pre-chilled microcentrifuge tube. For all samples, ensure thorough mixing by vortexing vigorously or by passing the lysate through a narrow-gauge needle.[9] Keep samples on ice throughout this process.
-
Protein Precipitation : Incubate the lysate on ice for at least 10 minutes to allow for protein precipitation.
-
Centrifugation : Centrifuge the homogenate at 16,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[2]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the NAD+, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Analysis : The supernatant is now ready for direct analysis by LC-MS or can be stored at -80°C.[2] For enzymatic assays, the acidic extract must be neutralized to a pH between 7 and 8.
Protocol 2: Differential Extraction for NAD+ and NADH
To measure NAD+ and NADH separately from the same sample set, a differential extraction is required.
-
Sample Splitting : Prepare two parallel sets of harvested cells or tissues.
-
For NAD+ Measurement : Lyse the first set of samples using 100 µL of acidic extraction buffer (e.g., 0.1 N HCl). Heat the extract at 60-80°C for 5-60 minutes to destroy NADH.[7]
-
For NADH Measurement : Lyse the second set of samples using 100 µL of alkaline extraction buffer (e.g., 0.1 N NaOH or KOH). Heat the extract at 60-80°C for 5-60 minutes to destroy NAD+.[2][7]
-
Neutralization : After heating, neutralize the extracts. Add 100 µL of the opposite extraction buffer (alkaline to the acid extract, and acid to the alkaline extract) and 20 µL of an assay buffer to bring the pH to a neutral range (6.0-8.0).[7]
-
Centrifugation and Collection : Centrifuge the neutralized samples at high speed (e.g., 14,000 x g) for 5 minutes.[7] Collect the supernatant for analysis.
-
Quantification : Measure NAD+ and NADH concentrations using an enzymatic cycling assay, comparing the results to a standard curve.[7]
Key Lysis and Extraction Methods
The choice of lysis buffer is critical for preserving the target molecule.
| Extraction Method | Primary Use | Advantages | Disadvantages |
| Acidic Extraction (e.g., Perchloric Acid, Formic Acid) | Preserving NAD+ | Effectively denatures proteins and NAD-consuming enzymes.[9] Selectively degrades NADH.[8] | Degrades NADH, preventing simultaneous measurement.[8] Perchloric acid is hazardous and must be removed before analysis.[9] |
| Alkaline Extraction (e.g., KOH, NaOH) | Preserving NADH | Selectively degrades NAD+.[2] | Degrades NAD+, preventing simultaneous measurement.[8] |
| Organic Solvents (e.g., Acetonitrile/Methanol/Water) | Simultaneous measurement of NAD+ and NADH | Minimizes interconversion between NAD+ and NADH.[3][4] Compatible with LC-MS analysis.[3][4] | May be less effective at inactivating all enzymatic activity compared to harsh acid/base methods. |
| Hot Aqueous Buffer | General Metabolite Extraction | Can be effective for some applications. | Significant interconversion between NADP+ and NADPH has been observed with this method.[3] |
Troubleshooting Logic Diagram
Use this diagram to diagnose issues with low or variable NAD+ yields.
Caption: A step-by-step troubleshooting guide for NAD+ quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 6. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Cellular Energetics: A Comparative Guide to NAD+-d4 Tracing and 13C-Glucose Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the choice of analytical technique is paramount. This guide provides a comprehensive and objective comparison of two powerful methodologies: NAD+-d4 tracing for elucidating NAD+ dynamics and 13C-glucose metabolic flux analysis for mapping central carbon metabolism. By understanding the distinct capabilities and applications of each approach, researchers can select the most appropriate tool to address their specific biological questions.
This guide will delve into the experimental protocols, data outputs, and underlying principles of both techniques. We will present a clear comparison of their strengths and limitations, supported by representative experimental data. Furthermore, detailed visualizations of the interrogated metabolic pathways and experimental workflows are provided to facilitate a deeper understanding.
At a Glance: Key Differences and Applications
| Feature | This compound Tracing | 13C-Glucose Metabolic Flux Analysis |
| Primary Measurement | Rate of NAD+ synthesis, consumption, and turnover. | Rates (fluxes) of reactions in central carbon metabolism (e.g., glycolysis, TCA cycle).[1] |
| Tracer Molecule | Deuterated (d4) nicotinamide (B372718) or other NAD+ precursors.[2] | 13C-labeled glucose.[1] |
| Core Question Answered | How quickly is the NAD+ pool being replenished and consumed? | What are the primary pathways glucose is being metabolized through and at what rates? |
| Key Applications | Studying aging, neurodegenerative diseases, and the effects of drugs targeting NAD+ homeostasis.[3] | Cancer metabolism research, metabolic engineering, and identifying drug targets within central metabolism.[1] |
| Data Output | NAD+ pool size, fractional enrichment of labeled NAD+, and calculated flux rates (e.g., pmol/million cells/hr).[4] | A map of metabolic fluxes for a network of biochemical reactions. |
Delving Deeper: A Head-to-Head Comparison
| Aspect | This compound Tracing | 13C-Glucose Metabolic Flux Analysis |
| Principle | Introduces a stable isotope-labeled precursor of NAD+ (e.g., d4-nicotinamide) into a biological system. The rate of incorporation of the heavy isotope into the NAD+ pool and its subsequent dilution is measured over time using mass spectrometry. This allows for the calculation of the rates of NAD+ synthesis and consumption.[2][4] | Provides cells with glucose in which specific carbon atoms are replaced with the stable isotope 13C. As cells metabolize the labeled glucose, the 13C atoms are incorporated into downstream metabolites. Mass spectrometry or NMR is used to measure the distribution of these isotopes, which is then used in computational models to estimate the rates of metabolic reactions.[1] |
| Advantages | - Directly measures the dynamics of the NAD+ pool, a critical coenzyme and signaling molecule.[4] - Highly sensitive for detecting changes in NAD+ metabolism in response to stimuli or disease states. - Can provide insights into the activity of NAD+-consuming enzymes like sirtuins and PARPs.[4] | - Provides a global view of central carbon metabolism.[1] - Can quantify the relative and absolute fluxes through interconnected pathways. - Well-established methodology with readily available tracers and sophisticated software for data analysis. |
| Limitations | - Provides a focused view on NAD+ metabolism and does not directly measure flux through other metabolic pathways. - The interpretation of results can be complex, as NAD+ metabolism is intertwined with various cellular processes. | - Does not directly measure the dynamics of coenzymes like NAD+. - Can be technically demanding, requiring expertise in mass spectrometry and computational modeling. - The assumption of a metabolic steady state is often required for accurate flux calculations. |
Experimental Corner: Protocols and Workflows
This compound Tracing Protocol
The following is a generalized protocol for a this compound tracing experiment in cultured cells:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of d4-nicotinamide (this compound precursor).[2]
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.
-
Sample Preparation: Prepare the extracts for mass spectrometry analysis.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different isotopologues of NAD+ (unlabeled, d4-labeled).
-
Data Analysis: Calculate the fractional enrichment of d4-NAD+ over time. Use this data to model the kinetics of NAD+ synthesis and turnover.[4]
13C-Glucose Metabolic Flux Analysis Protocol
A typical workflow for a 13C-glucose metabolic flux analysis experiment is as follows:
-
Cell Culture: Culture cells in a defined medium.
-
Isotope Labeling: Switch the cells to a medium containing a specific 13C-labeled glucose tracer (e.g., [U-13C]-glucose).
-
Achieve Isotopic Steady State: Incubate the cells for a sufficient period to allow the labeled carbons to distribute throughout the metabolic network and reach a steady state of isotope labeling.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.
-
Metabolic Modeling: Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the metabolic fluxes.
Visualizing the Pathways
To better understand the metabolic pathways interrogated by these two techniques, the following diagrams, generated using the DOT language, illustrate the core processes.
Caption: NAD+ Salvage Pathway Traced by d4-Nicotinamide.
Caption: 13C-Glucose Tracing through Glycolysis and the TCA Cycle.
Experimental Data Insights
Representative Data from this compound Tracing
The table below presents hypothetical data illustrating the type of quantitative information obtained from a d4-nicotinamide tracing experiment in a cancer cell line treated with a sirtuin inhibitor.
| Condition | NAD+ Pool Size (pmol/10^6 cells) | NAD+ Synthesis Flux (pmol/10^6 cells/hr) | NAD+ Consumption Flux (pmol/10^6 cells/hr) |
| Control | 500 ± 50 | 100 ± 10 | 100 ± 10 |
| Sirtuin Inhibitor | 650 ± 60 | 95 ± 8 | 70 ± 7 |
Data are presented as mean ± standard deviation.
This data demonstrates that inhibiting sirtuin activity leads to an increase in the NAD+ pool size, primarily due to a decrease in NAD+ consumption, while the synthesis rate remains relatively unchanged.
Representative Data from 13C-Glucose Metabolic Flux Analysis
The following table shows a simplified flux map for a cancer cell line, indicating the relative flux through key pathways, normalized to the glucose uptake rate.
| Metabolic Flux | Relative Flux (%) |
| Glycolysis | 100 |
| Pentose Phosphate Pathway | 15 |
| TCA Cycle (from Glucose) | 10 |
| Lactate (B86563) Production | 85 |
Fluxes are normalized to the glucose uptake rate.
This data illustrates the Warburg effect, where a large portion of incoming glucose is converted to lactate rather than being fully oxidized in the TCA cycle.
Conclusion: Selecting the Right Tool for the Job
Both this compound tracing and 13C-glucose metabolic flux analysis are indispensable tools for researchers in the life sciences. The choice between them depends on the specific research question.
-
For investigating the dynamics of the crucial coenzyme NAD+ and the impact of interventions on its homeostasis, this compound tracing is the method of choice. Its focused approach provides direct and sensitive measurements of NAD+ synthesis and consumption.
-
When the goal is to obtain a comprehensive, quantitative map of central carbon metabolism and understand how cells utilize glucose, 13C-glucose metabolic flux analysis is the superior technique. It offers a global perspective on the intricate network of metabolic reactions.
In many cases, these techniques can be used in a complementary fashion to gain a more holistic understanding of cellular metabolism. By carefully considering the principles, capabilities, and limitations of each method, researchers can design experiments that yield clear and impactful insights into the metabolic underpinnings of health and disease, ultimately accelerating the pace of drug discovery and development.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 3. NAD+ therapy in age-related degenerative disorders: A benefit/risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NAD+ Quantification: LC-MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is critical for advancing our understanding of cellular metabolism, aging, and disease. This guide provides a detailed cross-validation of the two most prevalent methods for NAD+ quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We present a comprehensive comparison of their performance, supported by experimental data, and offer detailed protocols to aid in methodological selection and implementation.
The quantification of NAD+ and its related metabolites, collectively known as the NADome, is fundamental to numerous research areas due to the coenzyme's central role in redox reactions and cellular signaling.[1][2] The choice between LC-MS and enzymatic assays depends on various factors, including the required specificity, sensitivity, sample complexity, and available resources. While LC-MS is often considered the gold standard for its high specificity and ability to measure multiple metabolites simultaneously, enzymatic assays offer a simpler, more cost-effective, and often highly sensitive alternative.[2][3]
Performance Comparison
A direct comparison of LC-MS and enzymatic assays reveals distinct advantages and limitations for each technique. The selection of an appropriate method should be guided by the specific requirements of the study.
| Feature | LC-MS/MS | Enzymatic Assays |
| Specificity | High to Very High (distinguishes between NAD+, NADH, NADP+, NADPH and other metabolites)[2] | Moderate to High (can be prone to interference from other molecules)[2][4] |
| Sensitivity | High (can detect low abundance metabolites)[2][4] | High (enzymatic cycling allows for signal amplification)[4][5] |
| Multiplexing | Excellent (simultaneous quantification of multiple NAD+ metabolites)[1][6][7] | Limited (typically measures NAD+ and NADH separately)[2] |
| Throughput | Moderate (sample run times can be several minutes per sample)[4] | High (amenable to 96-well plate format) |
| Complexity | High (requires specialized equipment and expertise)[3][4] | Low to Moderate (simpler protocols and instrumentation)[3] |
| Cost | High (instrumentation and maintenance are expensive) | Low to Moderate (reagents and basic plate readers are more affordable)[2] |
| Sample Matrix | Versatile (applicable to cells, tissues, plasma, whole blood, urine, CSF)[1][2] | Can be sensitive to matrix effects, may require more sample cleanup[4][8] |
One study demonstrated a strong correlation (R² = 0.94) between NAD+ measurements in mouse lung and skin tissues obtained using an LC-MS/MS method and a commercial enzymatic assay (NAD-Glo). This suggests that with proper validation, enzymatic assays can provide data comparable to the gold standard LC-MS.[9]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying NAD+ using LC-MS and enzymatic assays.
Caption: Workflow for NAD+ Quantification using LC-MS.
Caption: Workflow for NAD+ Quantification using Enzymatic Assays.
Experimental Protocols
Below are detailed methodologies for both LC-MS and enzymatic assays for NAD+ quantification, synthesized from multiple sources.
LC-MS/MS Protocol for NAD+ and Related Metabolites
This protocol is a general guideline and should be optimized for specific instruments and biological matrices.
1. Sample Preparation:
-
Metabolic Quenching: Immediately quench metabolic activity by adding ice-cold solvent. For cell cultures, this can be done by aspirating the media and adding a cold extraction solvent. For tissues, snap-freeze in liquid nitrogen.
-
Extraction: A commonly used extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 with 0.1 M formic acid), which has been shown to be efficient at maintaining the NADome.[2][10] For biofluids like plasma, a protein precipitation step with a cold organic solvent (e.g., methanol or acetonitrile) is required.[1]
-
Internal Standard: Spike samples with a stable isotope-labeled internal standard (e.g., 13C5-NAD+) to correct for matrix effects and variations in sample processing.[2][4]
-
Processing: After extraction, centrifuge the samples to pellet debris and proteins. Collect the supernatant for analysis. The supernatant can be dried down and reconstituted in a solvent compatible with the LC method.[1]
2. Liquid Chromatography:
-
Column: Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing agent can be used.[1][6] An Atlantis Premier BEH C18 AX column has also been shown to provide good separation.[11]
-
Mobile Phases:
-
HILIC: Typically involves a gradient of a high organic mobile phase (e.g., acetonitrile) and an aqueous mobile phase with a buffer (e.g., ammonium (B1175870) acetate).
-
Reversed-Phase: A common mobile phase consists of water and methanol, both containing an ion-pairing agent or a buffer like ammonium acetate.[4][10]
-
-
Gradient: A typical gradient starts with a high percentage of the organic solvent for HILIC or a low percentage for reversed-phase, which is then ramped up to elute the polar NAD+ metabolites.[1]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of NAD+ and its metabolites.[4]
-
Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification. Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.[12]
Enzymatic Cycling Assay Protocol for NAD+
This protocol describes a general enzymatic cycling assay for the colorimetric or fluorometric quantification of NAD+.
1. Sample Preparation:
-
Extraction: Due to the instability of NAD+ and NADH at different pH levels, separate extractions are often required.
-
Neutralization: After extraction, it is crucial to neutralize the samples to a pH suitable for the enzymatic reaction.
2. Assay Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of NAD+.
-
Master Mix: Prepare a master mix containing the necessary components for the cycling reaction. This typically includes:
-
A substrate (e.g., lactate (B86563) or alcohol).
-
A corresponding dehydrogenase enzyme (e.g., lactate dehydrogenase or alcohol dehydrogenase).
-
A chromogenic or fluorogenic reporter molecule.
-
A second enzyme to recycle the product back to its original state, which also reduces the reporter molecule.
-
-
Reaction: Add the master mix to the prepared samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set amount of time to allow the reaction to proceed.[13]
-
Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
3. Data Analysis:
-
Calculate the concentration of NAD+ in the samples by comparing their readings to the standard curve. The results are often normalized to the protein concentration of the initial sample.[13]
NAD+ Signaling Pathways
The accurate quantification of NAD+ is vital for understanding its role in various signaling pathways. NAD+ is a key substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1] These enzymes are involved in critical cellular processes such as DNA repair, gene expression, and stress responses.
Caption: Overview of NAD+ Biosynthesis and Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry [en.bio-protocol.org]
- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry [bio-protocol.org]
A Comparative Guide to Stable Isotope Tracers for NAD+ Metabolism: NAD+-d4 and Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of NAD+ metabolism, the choice of a stable isotope tracer is a critical determinant of experimental success. This guide provides an objective comparison of NAD+-d4 with other commonly used stable isotope tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, making the accurate measurement of its dynamics essential for understanding health and disease. Stable isotope tracing, coupled with mass spectrometry, has become the gold standard for elucidating the flux through NAD+ biosynthetic and consumption pathways. Among the available tracers, deuterated NAD+ precursors, such as d4-nicotinamide (Nam) which leads to the formation of this compound, are frequently employed. However, other tracers, including those labeled with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), offer alternative approaches to tracking NAD+ metabolism. This guide will delve into a comparison of these methods, highlighting their respective strengths and limitations.
Performance Comparison of Stable Isotope Tracers for NAD+ Metabolism
| Tracer Type | Precursor Example | Common Use | Advantages | Limitations | Key Considerations |
| Deuterium (²H) | [2,4,5,6-²H₄]-Nicotinamide (d4-Nam) | Tracing the salvage pathway from nicotinamide. | - High isotopic enrichment of precursor is commercially available. - Can provide insights into NAD+ synthesis and breakdown rates.[1] | - Potential for kinetic isotope effects (KIEs) which may alter enzymatic reaction rates.[2] - Possible changes in HPLC retention time relative to the unlabeled compound.[2] | The potential for KIEs should be considered when interpreting kinetic flux data. |
| Carbon-13 (¹³C) | U-¹³C-Tryptophan, ¹³C-Nicotinic Acid, ¹³C-Nicotinamide Riboside | Tracing the de novo, Preiss-Handler, and salvage pathways. | - Minimal kinetic isotope effects compared to deuterium.[2] - Allows for tracing the carbon backbone of the NAD+ molecule. | - Can be more expensive than deuterated precursors. - Natural abundance of ¹³C needs to be corrected for in mass spectrometry data. | The specific labeling pattern of the precursor determines which parts of the metabolic network can be precisely analyzed.[3] |
| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled precursors | Tracing nitrogen fate in NAD+ metabolism. | - Useful for distinguishing nitrogen sources in NAD+ biosynthesis. | - Less commonly used than ²H and ¹³C tracers for NAD+ flux analysis. | Can be used in combination with ¹³C tracers for more comprehensive flux analysis. |
| Multi-Isotope | [²H,¹³C]-Nicotinamide Riboside (NR) or Mononucleotide (NMN) | Distinguishing direct incorporation vs. breakdown and salvage. | - Allows for discerning whether a precursor is incorporated intact or after breakdown to nicotinamide.[1] | - Synthesis of doubly labeled precursors can be complex and costly. | Provides a powerful tool to dissect the metabolic fate of NAD+ precursors in vivo. |
Signaling Pathways and Tracer Incorporation
The primary route for the incorporation of precursors like nicotinamide and nicotinamide riboside into the NAD+ pool is the salvage pathway. Understanding this pathway is crucial for interpreting tracer data.
Caption: NAD+ Salvage Pathway and Tracer Incorporation.
Experimental Workflow for Stable Isotope Tracing of NAD+ Metabolism
A typical workflow for a stable isotope tracing experiment to measure NAD+ metabolism involves several key steps, from cell culture or animal models to data analysis.
Caption: Experimental Workflow for NAD+ Metabolism Analysis.
Key Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed methodologies for key experiments in NAD+ tracer studies.
Cell Culture and Isotope Labeling
This protocol is adapted from studies measuring NAD+ synthesis and breakdown rates in mammalian cells.[1]
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293T) in standard culture medium and grow to the desired confluency (typically 70-80%).
-
Pre-incubation: The day before the experiment, replace the medium with fresh medium containing the unlabeled precursor (e.g., nicotinamide) at a physiological concentration.
-
Isotope Labeling: To initiate the experiment, replace the medium with medium containing the stable isotope-labeled precursor (e.g., [2,4,5,6-²H₄]-nicotinamide) at the same concentration as the pre-incubation medium.
-
Time-Course Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells for metabolite extraction.
Metabolite Extraction from Cultured Cells
A rapid and effective quenching and extraction method is crucial to preserve the in vivo metabolic state.
-
Quenching and Lysis:
-
Aspirate the culture medium.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol (B129727) or 0.5 N perchloric acid) to the culture plate to quench metabolic activity and lyse the cells.[1]
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
For perchloric acid extraction, centrifuge the lysate to pellet protein. Neutralize the supernatant with a suitable buffer (e.g., 1 M ammonium (B1175870) formate).[1]
-
For methanol extraction, centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis of NAD+ and its Isotopologues
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of NAD+ and its isotopologues.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column can be used.
-
Mobile Phases: Typically, a gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific parent-product ion transitions for both unlabeled and labeled NAD+ and its precursors.
-
Example Transitions:
-
Unlabeled NAD+: m/z 664 -> m/z 136
-
d4-NAD+ (from d4-Nam): m/z 668 -> m/z 140
-
¹³C-labeled NAD+ will have corresponding mass shifts depending on the number of ¹³C atoms incorporated.
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue at each time point.
-
Calculate the fractional enrichment of the labeled species.
-
Use mathematical models to determine the rates of NAD+ synthesis and breakdown from the isotopic enrichment curves.
-
Conclusion
The choice between this compound and other stable isotope tracers for studying NAD+ metabolism is nuanced and depends on the specific research question. This compound, derived from precursors like d4-nicotinamide, is a cost-effective and widely used tool for assessing NAD+ turnover. However, researchers must be cognizant of potential kinetic isotope effects that could influence the interpretation of flux rates. Carbon-13 labeled tracers offer the advantage of minimal isotopic effects and the ability to trace the carbon skeleton of NAD+, providing detailed insights into pathway dynamics. For intricate studies aiming to differentiate between precursor incorporation pathways, multi-isotope labeled compounds are invaluable. By carefully considering the advantages and limitations of each tracer and employing rigorous, well-defined experimental protocols, researchers can confidently and accurately unravel the complexities of NAD+ metabolism.
References
A Comparative Guide to the Accuracy and Precision of NAD+-d4 Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is crucial for understanding its role in cellular metabolism, signaling, and various disease states. The use of a stable isotope-labeled internal standard, such as NAD+-d4, is a cornerstone of robust quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of common LC-MS/MS-based methods for this compound quantification, supported by experimental data and detailed protocols.
Overview of Quantification Methods
The gold standard for NAD+ quantification is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard like this compound or ¹³C₅-NAD+. This approach corrects for variations in sample preparation and instrument response, thereby enhancing accuracy and precision.[1] LC-MS/MS is the preferred analytical platform due to its high sensitivity and specificity, allowing for the separation and detection of NAD+ from other closely related metabolites.[2]
Two primary liquid chromatography strategies are employed for the separation of the highly polar NAD+ molecule:
-
Reversed-Phase (RP) Chromatography: Often used with an ion-pairing agent to improve retention of polar analytes on the nonpolar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is well-suited for the retention and separation of polar compounds like NAD+.[2][3]
-
Mixed-Mode Chromatography: This approach combines reversed-phase and anion-exchange characteristics to achieve robust separation of NAD+ and its metabolites.
The choice of method can influence the accuracy, precision, and sensitivity of the assay. Below is a summary of performance data from studies utilizing different chromatographic approaches with mass spectrometric detection.
Quantitative Performance Data
The following table summarizes the performance characteristics of different LC-MS/MS methods for NAD+ quantification. It is important to note that performance can vary based on the specific instrument, sample matrix, and experimental conditions.
| Parameter | Method 1: Reversed-Phase Ion Pairing LC-MS/MS | Method 2: HILIC LC-MS/MS | Method 3: Mixed-Mode LC-MS/MS |
| Internal Standard | ¹³C₅-NAD+ | Not Specified | Not Specified |
| Linearity | R² > 0.9965 | Not Specified | R² = 0.94 (correlation with another assay)[4] |
| Lower Limit of Quantification (LLOQ) | Spiked at a level to meet BMV criteria[5] | 1 pmol for NMN, <100 fmol for most other metabolites[6] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 37 fmol (25 pg)[7] | Not Specified |
| Accuracy | Within ±30% for LLOQ samples[5] | Fit-for-purpose qualification performed | Fit-for-purpose qualification performed |
| Precision (CV%) | <20% for QC high in cells, others met BMV criteria[5] | Not Specified | Fit-for-purpose qualification performed |
Signaling Pathways and Experimental Workflow
To provide context for the importance of NAD+ quantification, the following diagrams illustrate the central role of NAD+ in cellular signaling and a general workflow for its analysis.
Caption: Overview of NAD+ biosynthetic and consuming pathways.
Caption: General experimental workflow for NAD+ quantification.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: NAD+ Extraction from Cultured Cells
This protocol is adapted from a method for quantifying NAD(H) in human cells.[1]
-
Cell Washing: Wash cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add 500 µL of cold extraction solvent (e.g., methanol (B129727) containing the this compound internal standard at a known concentration) to each dish.
-
Storage: Store cell extracts at -80 °C until analysis.
-
Sample Processing: Prior to analysis, sonicate the cell extracts for 5 minutes on ice, followed by centrifugation at 15,000 rpm for 15 minutes at 4 °C.
-
Solvent Evaporation: Transfer 50 µL of the supernatant to a new tube and evaporate the solvent using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in 50 µL of LC-MS-grade water, vortex, and centrifuge at 15,000 rpm for 15 minutes at 4 °C.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: NAD+ Extraction from Tissue Samples
This protocol outlines a general procedure for tissue sample preparation.[3]
-
Quenching: Excise the tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a cold extraction solvent containing the this compound internal standard. A common extraction solvent is a mixture of acetonitrile, methanol, and water.
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 15,000 rpm) at 4 °C to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant for subsequent drying and reconstitution as described for cell cultures.
Protocol 3: LC-MS/MS Analysis (Reversed-Phase Method)
This is an example of an LC-MS/MS method for the analysis of NAD(H).[1]
-
LC System: Shimadzu LCMS-8060 NX System or equivalent.
-
Column: Shim-pack GIST C₁₈ (50 x 2.1 mm, 2 µm).
-
Column Temperature: 35 °C.
-
Autosampler Temperature: 4 °C.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 5 mM ammonium acetate in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Gradient:
-
0-1 min: 1.5% B
-
1-3 min: 1.5% to 95% B
-
3-5 min: 95% B
-
5.1-6 min: 1.5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI-positive.
-
MS/MS Conditions:
-
Nebulizer gas flow: 3 L/min
-
Heating gas flow: 10 L/min
-
Interface temperature: 400 °C
-
Desolvation temperature: 650 °C
-
Heat block temperature: 400 °C
-
Drying gas flow: 10 L/min
-
-
MRM Transitions (example):
-
NAD+: m/z 664.0 > 136.1
-
¹³C₅-NAD+ (similar to this compound): m/z 669.0 > 136.2
-
Conclusion
The quantification of NAD+ using LC-MS/MS with a stable isotope-labeled internal standard like this compound provides a highly accurate and precise method for researchers in various fields. While both reversed-phase and HILIC chromatography approaches are effective, the optimal choice depends on the specific sample matrix and the other metabolites of interest. The provided protocols and performance data serve as a guide for establishing and validating robust NAD+ quantification assays. Careful attention to sample handling, especially the rapid quenching of metabolism, is paramount for obtaining reliable data.
References
- 1. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the accurate validation of biomarkers is paramount in advancing our understanding and treatment of diseases linked to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism. This guide provides a comprehensive comparison of the leading analytical methods for quantifying NAD+ and its metabolites, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.
The intricate role of NAD+ in cellular energy, DNA repair, and signaling pathways has positioned it as a critical player in a spectrum of pathologies, including neurodegenerative, cardiovascular, and metabolic disorders. Consequently, the reliable measurement of NAD+ and its related metabolites is essential for diagnosing disease, monitoring progression, and evaluating the efficacy of therapeutic interventions. This guide delves into the two most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Cycling Assays, offering a comparative analysis to inform the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for NAD+ biomarker validation hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of LC-MS/MS and enzymatic cycling assays.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Cycling Assays |
| Principle | Separation of metabolites by chromatography followed by detection based on mass-to-charge ratio. | Enzyme-driven reactions that amplify the NAD+ signal, leading to a colorimetric or fluorometric readout. |
| Specificity | High. Can distinguish between NAD+ and other structurally similar metabolites.[1] | Generally high for NAD+/NADH, but may have cross-reactivity with NADP+/NADPH in some kits.[2] |
| Sensitivity (LOD) | High. Can detect low nanomolar to picomolar concentrations.[3][4] | Moderate to high. Detection limits are typically in the low nanomolar range (e.g., ~0.8 nM to 25 nM).[2] |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude (e.g., 0.25 to 200 µM).[5] | More limited linear range (e.g., 0.05 to 10 µM).[6] |
| Throughput | Lower. Sample preparation and run times can be lengthy. | Higher. Amenable to 96-well plate format for rapid analysis of multiple samples. |
| Cost | High initial instrument cost and requires specialized personnel. | Lower equipment cost and commercially available kits are relatively inexpensive.[7] |
| Multiplexing | Can simultaneously measure multiple NAD+ metabolites in a single run.[1][8] | Typically measures total NAD+ and/or NADH. |
| Sample Types | Versatile; applicable to cells, tissues, plasma, whole blood, and cerebrospinal fluid (CSF).[3][7][9] | Commonly used for cell and tissue lysates; can be adapted for plasma.[7] |
Quantitative Data: NAD+ Levels in Health and Disease
The following tables summarize reported concentrations of NAD+ in various human biological samples from healthy individuals and patients with NAD+ metabolism-related diseases. These values can serve as a reference for researchers validating their own assays and interpreting their findings.
Table 1: NAD+ Concentrations in Healthy Human Subjects
| Biological Matrix | NAD+ Concentration | Analytical Method | Reference |
| Whole Blood | 10 - 18 µM | LC-MS/MS | [10] |
| Plasma | ~50 nM (young adults) to ~10 nM (elderly) | Not Specified | [11] |
| Plasma | 0.253 ± 0.02 µM | Enzymatic Assay | |
| Cerebrospinal Fluid (CSF) | NAD+ detected | LC-MS/MS | [3] |
| Red Blood Cells | ~25 µM | LC-MS/MS | [3] |
| Skin | 8.5 ± 1.6 ng/mg protein (newborns) to 1.1 ± 0.2 ng/mg protein (>51 years) | Not Specified | [11] |
Table 2: Altered NAD+ Levels in Disease States
| Disease | Biological Matrix | Observation | Reference |
| Neurodegenerative Diseases (General) | Brain | NAD+ levels decline with age. | [11] |
| Cardiovascular Disease (Heart Failure) | Peripheral Blood Mononuclear Cells | NAD+ levels are lower in elderly heart failure patients compared to healthy controls. | |
| Metabolic Disorders | Multiple Tissues | NAD+ levels are often dysregulated in conditions like obesity and type 2 diabetes. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of NAD+ metabolism and the methodologies used to study it is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Overview of NAD+ biosynthetic and consuming pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [worldwide.promega.com]
- 3. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Efficient Assay and Marker Significance of NAD+ in Human Blood [frontiersin.org]
- 11. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
Navigating Cellular Redox: A Comparative Guide to NAD+-d4 Labeling
For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. At the heart of this dance lies the NAD+/NADH redox couple, a critical indicator of a cell's metabolic health. This guide provides an objective comparison of NAD+-d4 labeling, a stable isotope tracing method used to study NAD+ metabolism, with other established techniques. We will delve into the experimental data, provide detailed protocols, and visualize the underlying processes to empower you in selecting the optimal method for your research needs.
The Central Role of NAD+ in Cellular Redox
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a crucial coenzyme in a vast number of redox reactions. The ratio of its oxidized form (NAD+) to its reduced form (NADH) is a key determinant of the cellular redox state, influencing everything from energy production to DNA repair and cell signaling. An imbalance in the NAD+/NADH ratio is implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and aging. Consequently, accurately measuring and understanding the dynamics of the NAD+ pool is a critical pursuit in life sciences research.
Stable isotope labeling, using molecules like deuterated NAD+ (this compound), offers a powerful approach to trace the fate of NAD+ within the cell, providing insights into its synthesis, consumption, and overall flux. However, a crucial question arises: does the act of labeling itself perturb the very system we aim to measure? This guide will address this question by comparing this compound labeling with alternative methods.
Comparing the Tools: this compound Labeling vs. Other Methodologies
The choice of methodology for studying NAD+ metabolism and cellular redox state depends on the specific research question, available instrumentation, and the biological system under investigation. Here, we compare this compound labeling with other commonly used techniques.
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| This compound Labeling | Introduction of a deuterated NAD+ precursor (e.g., d4-nicotinamide) into cells or organisms. The incorporation of the heavy isotope into the NAD+ pool is then traced using mass spectrometry. | NAD+ synthesis and breakdown rates (flux), metabolic pathways of NAD+ precursors. | High specificity and sensitivity for tracing NAD+ metabolism. Can provide dynamic flux information. | Potential for kinetic isotope effects, though studies suggest it may not significantly alter cellular redox state. Requires mass spectrometry. |
| ¹³C-Isotope Tracing | Use of ¹³C-labeled precursors (e.g., ¹³C-glucose, ¹³C-glutamine) to trace carbon flow through metabolic pathways that produce or consume NADH. | Indirect measure of NAD+/NADH-linked metabolic pathway activity. | Provides a broader view of central carbon metabolism and its connection to the NAD+ pool. | Does not directly measure NAD+ turnover. Interpretation can be complex due to multiple intersecting pathways. |
| Enzymatic Cycling Assays | In vitro assays that use specific enzymes to amplify the NAD+ or NADH signal, which is then measured by absorbance or fluorescence. | Total cellular or subcellular concentrations of NAD+ and NADH. | Relatively simple, high-throughput, and does not require mass spectrometry. | Provides a static snapshot of NAD+ levels, not flux. Prone to errors during sample extraction and processing. |
| Genetically Encoded Biosensors (e.g., Peredox) | Expression of fluorescent proteins within cells that change their fluorescence properties in response to the local NADH/NAD+ ratio. | Real-time, dynamic changes in the cytosolic or mitochondrial NADH/NAD+ ratio in living cells. | Allows for in vivo, single-cell resolution and dynamic measurements. | Can be challenging to calibrate for absolute quantification. Sensor expression levels can vary. |
| NAD(P)H Autofluorescence Imaging | Measurement of the natural fluorescence of NADH and NADPH in cells using microscopy. | Relative changes in the total NAD(P)H pool. Can provide spatial information. | Label-free and non-invasive. | Cannot distinguish between NADH and NADPH. Signal intensity can be affected by various factors other than redox state. |
The Question of Isotopic Perturbation: Does this compound Labeling Affect Cellular Redox State?
A primary concern with using deuterated compounds is the potential for kinetic isotope effects, where the heavier isotope can alter the rate of enzymatic reactions. In the context of this compound, this could theoretically impact the reactions that interconvert NAD+ and NADH, thereby artificially altering the measured redox state.
However, a study investigating the effects of d4-nicotinamide (a precursor for this compound) on mammalian cells found no significant impact on cellular redox reactions involving NAD+ and NADH.[1] The study reported that cells incubated with d4-nicotinamide exhibited similar ATP content compared to those treated with the unlabeled precursor, suggesting that the overall energy metabolism and redox balance were not significantly perturbed.[1] Furthermore, the bioavailability of the deuterated precursor and the degradation rate of the resulting labeled NAD+ were found to be comparable to their unlabeled counterparts.[1]
While this evidence is promising, it is important to acknowledge that the absence of a significant effect in one cell type under specific conditions does not definitively rule out subtle effects in other systems. Researchers should, therefore, exercise due diligence and consider appropriate controls in their experimental design.
Experimental Protocols: A Closer Look
Accurate and reproducible data are the bedrock of scientific advancement. Here, we provide a generalized protocol for this compound labeling followed by LC-MS/MS analysis to determine the NADH/NAD+ ratio.
Protocol: this compound Labeling and LC-MS/MS Analysis of Cellular Redox State
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of the deuterated NAD+ precursor (e.g., [2, 4, 5, 6-D4]nicotinamide). The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.[1]
-
Incubate the cells for the desired period to allow for the incorporation of the deuterated label into the cellular NAD+ pool.
2. Metabolite Extraction:
-
Rapidly quench cellular metabolism by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline.
-
Lyse the cells and extract metabolites using a pre-chilled extraction solution (e.g., 80% methanol (B129727) or a mixture of acetonitrile, methanol, and water).[2] It is crucial to perform this step quickly and at low temperatures to minimize enzymatic activity and degradation of NAD+ and NADH.
3. Sample Preparation:
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Separate NAD+ and NADH using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography.
-
Detect and quantify the different isotopologues of NAD+ and NADH using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the labeled and unlabeled forms of NAD+ and NADH should be used for accurate quantification.[3]
-
Calculate the concentrations of this compound, NAD+, NADH-d4, and NADH based on standard curves generated with known concentrations of each analyte.
-
Determine the NADH/NAD+ ratio.
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate the NAD+ salvage pathway, the experimental workflow for this compound labeling, and the logical relationship of how this technique provides insights into the cellular redox state.
Caption: The NAD+ salvage pathway showing the incorporation of d4-nicotinamide.
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Logical flow from this compound labeling to redox state determination.
Conclusion: An Informed Choice for Your Research
The study of NAD+ metabolism and its impact on cellular redox state is a dynamic and critical field of research. This compound labeling, coupled with mass spectrometry, stands as a robust and specific method for elucidating the flux of this vital coenzyme. While the potential for kinetic isotope effects warrants consideration, current evidence suggests that this compound labeling does not significantly perturb the cellular redox state, making it a valuable tool in the researcher's arsenal.
By carefully considering the strengths and limitations of each available method, as outlined in this guide, researchers can make an informed decision that best suits their experimental goals. The detailed protocols and conceptual diagrams provided herein serve as a starting point for designing and executing rigorous experiments to unravel the complexities of cellular metabolism. As our understanding of the intricate roles of NAD+ continues to grow, so too will the importance of precise and reliable methods for its investigation.
References
- 1. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]
- 2. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bioavailability of NAD+ Precursors: A Comparative Guide Using d4 Tracers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective strategies to augment cellular Nicotinamide (B372718) Adenine Dinucleotide (NAD+) levels has placed a spotlight on various precursor molecules. Understanding their bioavailability is paramount for the development of interventions targeting age-related metabolic decline and various disease states. This guide provides a comparative analysis of the bioavailability of different NAD+ precursors, with a focus on studies utilizing deuterium-labeled (d4) tracers for precise metabolic tracking.
Comparative Bioavailability of d4-Labeled NAD+ Precursors
Stable isotope tracing with deuterium-labeled compounds allows for the unambiguous tracking of precursor conversion into the NAD+ pool. While direct head-to-head human studies comparing d4-Nicotinamide Riboside (d4-NR), d4-Nicotinamide Mononucleotide (d4-NMN), and d4-Nicotinamide (d4-NAM) are limited, preclinical studies in rodents provide valuable insights into their metabolic fate.
| Precursor | Tracer | Key Findings | Organism/Model | Citation |
| Nicotinamide Riboside (NR) | d4-NR | Orally administered NR is largely converted to NAM in the liver before contributing to the NAD+ pool in various tissues.[1] | Mice | [1] |
| Nicotinamide Mononucleotide (NMN) | d4-NMN | Similar to NR, orally administered NMN is extensively metabolized to NAM in the gut and liver.[2] A small fraction may be absorbed intact.[3][4] | Mice | [2][3][4] |
| Nicotinamide (NAM) | d4-NAM | Serves as a direct precursor in the salvage pathway and is the primary circulating precursor supporting NAD+ synthesis in most tissues.[1] | Mammalian Cells, Mice | [1] |
Note: The quantitative data presented is derived from multiple studies and may not be directly comparable due to variations in experimental design, dosage, and analytical methods. The general consensus from preclinical tracer studies is that both NR and NMN are efficient at increasing systemic NAD+ levels, primarily by first being converted to NAM.[1][2]
Experimental Protocols
The following is a synthesized protocol for a typical study assessing the bioavailability of d4-labeled NAD+ precursors using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Administration of d4-Labeled NAD+ Precursors
-
Subjects: Human volunteers or laboratory animals (e.g., C57BL/6J mice).
-
Tracer Administration: A single oral gavage or intravenous injection of a defined dose of d4-NR, d4-NMN, or d4-NAM.
-
Dosage: Dosages should be determined based on previous studies and scaled appropriately for the subject (e.g., 200-500 mg/kg for mice).
-
Time Points: Collect blood and tissue samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to capture the pharmacokinetic profile.
Sample Collection and Preparation
-
Blood: Collect whole blood in EDTA-containing tubes. For plasma, centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Tissues: Harvest tissues of interest (e.g., liver, muscle, brain), immediately snap-freeze in liquid nitrogen, and store at -80°C.
-
Metabolite Extraction:
-
Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile (B52724):methanol:water).
-
For blood or plasma, add cold extraction solvent to precipitate proteins.
-
Include internal standards (e.g., 13C-labeled NAD+ metabolites) to control for extraction efficiency and matrix effects.
-
Vortex and incubate samples at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar NAD+ metabolites.
-
Mobile Phase A: Water with an additive (e.g., 10 mM ammonium (B1175870) acetate, 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with an additive.
-
Gradient: A gradient elution from high organic to high aqueous content.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of d4-labeled and unlabeled NAD+ and its metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte (e.g., for d4-NAD+, the transition would be m/z [M+H]+ of d4-NAD+ to a specific fragment ion).
-
Data Analysis
-
Quantify the peak areas of d4-labeled and unlabeled NAD+ and its metabolites.
-
Calculate the percentage of the NAD+ pool that is derived from the administered d4-precursor at each time point.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for the d4-labeled metabolites.
Mandatory Visualizations
Caption: NAD+ Metabolism Pathways.
Caption: Experimental Workflow.
References
- 1. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide riboside and nicotinamide mononucleotide facilitate NAD+ synthesis via enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thereversal.co [thereversal.co]
- 4. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NAD+ Landscape: A Comparative Analysis of NAD+ Flux in Health and Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Altered NAD+ Metabolism
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes. The balance of NAD+ synthesis, consumption, and recycling, collectively known as NAD+ flux, is meticulously regulated in healthy tissues. However, a growing body of evidence reveals significant dysregulation of NAD+ flux in a multitude of disease states, including aging, cancer, neurodegenerative disorders, and metabolic diseases. This guide provides a comparative analysis of NAD+ flux in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of novel therapeutic strategies targeting NAD+ metabolism.
Quantitative Analysis of NAD+ Levels and Enzyme Activity
The maintenance of cellular NAD+ pools is a dynamic process. In healthy tissues, a steady state is achieved through a balance between NAD+ synthesis via the de novo, Preiss-Handler, and salvage pathways, and its consumption by enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38.[1][2] Disease states often disrupt this equilibrium, leading to altered NAD+ levels and enzymatic activities.
| Tissue/Condition | Change in NAD+ Levels | Key Enzyme Alterations | References |
| Aging | |||
| Multiple Tissues (Human & Rodent) | Decreased[3][4] | ↓ NAMPT expression, ↑ PARP activity, ↑ CD38 activity | [1][4][5] |
| Brain (Human & Rodent) | Decreased[3][6] | ↓ NMNAT expression, ↑ PARP1 activity | [1][7] |
| Skeletal Muscle (Human & Rodent) | Decreased[1][8] | ↓ NAMPT expression | [1][8] |
| Cancer | |||
| Various Solid Tumors (e.g., Colon, Breast, Gastric) | Increased[9] | ↑ NAMPT expression/activity | [9][10] |
| Glioblastoma | Increased | ↑ NAMPT expression | [9] |
| Neurodegenerative Diseases | |||
| Alzheimer's, Parkinson's, Huntington's Diseases | Decreased[3][6][7] | ↑ PARP1 hyperactivation, ↓ SIRT1 activity | [3][6][7] |
| Metabolic Diseases | |||
| High-Fat Diet-Induced Obesity (Mouse) | Decreased[11] | ↓ NAMPT activity | [11][12] |
| Type 2 Diabetes (Preclinical Models) | Decreased in specific tissues | Altered sirtuin activity | [11][13] |
Signaling Pathways and Experimental Workflows
The intricate network of NAD+ metabolism involves several key pathways. The salvage pathway, which recycles nicotinamide (NAM), is the primary source of NAD+ in most mammalian tissues.[1] The de novo pathway synthesizes NAD+ from tryptophan, predominantly in the liver.[14] NAD+ is consumed by various enzymes that play critical roles in DNA repair (PARPs), gene expression and metabolic regulation (sirtuins), and calcium signaling (CD38).
Below are diagrams illustrating the central NAD+ metabolic pathways and a general workflow for comparative NAD+ flux analysis.
Caption: Key NAD+ synthesis and consumption pathways.
Caption: Generalized workflow for comparative NAD+ flux analysis.
Experimental Protocols
Accurate measurement of NAD+ flux is crucial for understanding its role in health and disease. Isotope tracing followed by liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for quantifying the rates of NAD+ synthesis and consumption.[14]
Protocol: Measurement of NAD+ Flux Using Isotope Tracing and LC-MS/MS
This protocol provides a generalized procedure for measuring NAD+ flux in vivo in a mouse model.
1. Isotope Tracer Preparation and Administration:
-
Prepare a sterile solution of a stable isotope-labeled NAD+ precursor, such as [U-¹³C]-Nicotinamide or [U-¹³C]-Tryptophan, in saline.
-
For in vivo studies, administer the tracer to mice via intravenous infusion to ensure controlled delivery and achieve steady-state labeling of the precursor pool in the plasma.[14]
2. Tissue Collection and Metabolite Quenching:
-
At predetermined time points following tracer administration, euthanize the mice and rapidly collect tissues of interest.
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench all enzymatic activity and preserve the in vivo metabolic state.[15] Store samples at -80°C until extraction.
3. Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction solvent. A common method involves using a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) with 0.1 M formic acid to precipitate proteins and extract polar metabolites.[15]
-
Centrifuge the homogenates at a high speed (e.g., 16,000 x g) at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Separate the NAD+ metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[15]
-
Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of NAD+ and its precursors.
5. Data Analysis and Flux Calculation:
-
Determine the fractional labeling of NAD+ and its precursors at each time point by calculating the ratio of the labeled isotopologue to the total pool of the metabolite.
-
Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model of NAD+ synthesis and consumption. This will allow for the calculation of absolute flux rates (e.g., in μM per hour).[14]
Discussion and Future Directions
The dysregulation of NAD+ flux is a common feature across a spectrum of diseases. In aging and neurodegenerative disorders, a decline in NAD+ levels is often driven by increased consumption by enzymes like PARPs and CD38, coupled with potential impairments in the salvage pathway.[1][3][6] This NAD+ depletion can impair mitochondrial function, reduce DNA repair capacity, and compromise neuronal health.[7]
Conversely, many cancers exhibit an increased reliance on NAD+ to fuel their rapid proliferation and high metabolic rate.[9][10] This is often achieved by upregulating the NAD+ salvage pathway, particularly the enzyme NAMPT, making it a promising target for cancer therapy.[9] In metabolic diseases, such as those induced by a high-fat diet, NAD+ levels can be depleted, contributing to insulin (B600854) resistance and mitochondrial dysfunction.[11][13]
The ability to accurately measure and compare NAD+ flux in healthy and diseased states is paramount for the development of effective therapeutic interventions. Strategies aimed at restoring NAD+ homeostasis, either by supplementing with NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) or by inhibiting NAD+-consuming enzymes, are at the forefront of current research.[3][11] Understanding the tissue-specific nuances of NAD+ metabolism in different diseases will be critical for designing targeted and effective treatments. Future research should focus on refining non-invasive methods for monitoring NAD+ flux in humans to accelerate the clinical translation of these promising therapeutic approaches.
References
- 1. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medicas.com.my [medicas.com.my]
- 4. Age-Associated Changes In Oxidative Stress and NAD+ Metabolism In Human Tissue | PLOS One [journals.plos.org]
- 5. NAD metabolism in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of NAD+-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like NAD+-d4, is a critical component of ensuring a safe and compliant work environment. While this compound is a stable, non-radioactive isotopic form of the naturally occurring coenzyme NAD+, it must be treated as a chemical waste product and disposed of following established laboratory and regulatory protocols. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area or under a fume hood to minimize inhalation exposure. Although not classified as a hazardous substance, it is prudent to treat it with the care afforded to all laboratory chemicals.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should align with your institution's chemical hygiene plan and local, state, and federal regulations. Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is prohibited and can lead to significant penalties.[1][2]
-
Waste Identification and Classification :
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), as chemical waste.
-
While NAD+ itself is not typically listed as a hazardous waste, it is best practice to manage it as such unless a formal hazard assessment by your institution's Environmental Health and Safety (EH&S) department determines otherwise.
-
-
Waste Collection and Segregation :
-
Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the material.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible chemicals can react violently or produce toxic fumes.[2]
-
For solutions containing this compound, ensure the solvent is also compatible with the collection container.
-
-
Labeling of Waste Containers :
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[3]
-
The label must include the full chemical name: "this compound (Nicotinamide Adenine Dinucleotide-d4)".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Storage of Chemical Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure the SAA is away from general traffic areas and sources of ignition or heat.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][3]
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months in an SAA), contact your institution's EH&S department to arrange for a waste pickup.[2][4]
-
EH&S will coordinate with a licensed hazardous waste contractor for the final treatment and disposal of the chemical waste.
-
Quantitative Data Summary
For laboratory chemical waste management, specific quantitative limits are often set by regulatory bodies like the U.S. Environmental Protection Agency (EPA). Adherence to these limits is mandatory.
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [2][3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time in SAA | Up to 12 months | [2][4] |
Experimental Protocols
The proper disposal of this compound is not based on experimental results but on established regulatory guidelines for chemical waste management. The procedures outlined above are derived from regulations set forth by agencies such as the EPA and are implemented by institutional EH&S departments.[1][3][4]
Visualizing the Disposal Workflow
To clarify the decision-making process for this compound disposal, the following workflow diagram illustrates the key steps and considerations.
References
Personal protective equipment for handling NAD+-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for handling NAD+-d4, a deuterated form of Nicotinamide Adenine Dinucleotide.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are necessary. A face shield worn over safety glasses or goggles is recommended when there is a significant risk of splashing. |
| Hand | Disposable nitrile gloves are required for incidental contact. For prolonged handling or when contact is likely, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately after contamination. |
| Body | A standard laboratory coat is mandatory to protect against spills. For larger quantities or when the risk of contamination is high, a disposable gown that closes in the back and has tight-fitting cuffs should be worn. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available and there is a risk of generating dust, a respirator may be necessary based on a risk assessment. |
| Footwear | Closed-toe and closed-heel shoes are required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
1. Preparation and Pre-Handling:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a similar compound if a specific one is unavailable.
-
Prepare your workspace in a well-ventilated area, such as a chemical fume hood.
-
Assemble all necessary equipment, including PPE, weighing instruments, spatulas, and containers.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Weighing and Aliquoting:
-
When weighing the powdered form of this compound, do so within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Use appropriate tools, such as anti-static spatulas, to handle the powder.
-
Avoid creating dust. If the compound is static, an anti-static gun can be used.
-
For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
3. Storage:
-
This compound should be stored in a tightly sealed container in a cool, dry place.[1]
-
For long-term storage, follow the supplier's recommendations, which are typically at -20°C or -80°C to ensure stability.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container designated for non-hazardous or deuterated compound waste, following your institution's guidelines.
2. Unused Compound:
-
Do not dispose of unused this compound down the drain or in regular trash.
-
Unused or expired this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
3. Contaminated Solvents:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
The container should be kept closed when not in use and stored in a secondary containment bin.
Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste contaminated with this compound.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental work. Always consult your institution's specific safety guidelines and EHS office for detailed procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
